molecular formula C5H5BrN2O2S B1281076 5-Bromopyridine-3-sulfonamide CAS No. 62009-33-0

5-Bromopyridine-3-sulfonamide

Cat. No.: B1281076
CAS No.: 62009-33-0
M. Wt: 237.08 g/mol
InChI Key: ZJAYGKNATMSZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H5BrN2O2S and its molecular weight is 237.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAYGKNATMSZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506800
Record name 5-Bromopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-33-0
Record name 5-Bromopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromopyridine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and potential synthetic routes. It also outlines its presumed mechanism of action based on its structural class and provides a conceptual experimental workflow for its synthesis and characterization.

Core Chemical Properties

This compound is a substituted pyridine derivative containing a sulfonamide functional group, a key pharmacophore in a wide range of therapeutic agents. The presence of the bromine atom offers a site for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.

Physicochemical Data

The known and estimated physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are based on closely related compounds or computational predictions due to the limited availability of specific experimental data for this exact molecule.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂S[1][2]
Molecular Weight 237.07 g/mol [1][2]
CAS Number 62009-33-0[1][2]
Appearance Solid (predicted)N/A
Melting Point Estimated: 196-197 °C[3]
Boiling Point 396.7 °C[1]
Flash Point 171 °C[1]
Solubility Data not available. Sulfonamides generally exhibit poor solubility in water and are more soluble in organic solvents like acetone, ethanol, and dimethylformamide.N/A
Topological Polar Surface Area (TPSA) 73.05 Ų[4]
logP (octanol-water partition coefficient) 0.4915[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]
SMILES C1=C(C=NC=C1Br)S(=O)(=O)N[1][4]
InChI InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)

Note: The melting point is an estimate based on the structurally similar compound N-(5-Bromopyridin-3-yl)benzenesulfonamide.

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the sulfonamide group. The pyridine protons will likely appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-9.0 ppm). The two protons on the sulfonamide nitrogen (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift would be solvent and concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will be influenced by the electronegativity of the nitrogen atom, the bromine atom, and the sulfonamide group. The carbon atom attached to the bromine will be shifted to a lower field, while the carbons adjacent to the nitrogen will also be significantly deshielded.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

  • S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

  • C=N and C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (237.07). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed. Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the pyridine ring.

Experimental Protocols

Proposed Synthesis of this compound

A potential two-step synthesis could involve the sulfonation of 3-amino-5-bromopyridine followed by diazotization and substitution. A more direct approach could be the reaction of 5-bromopyridine-3-sulfonyl chloride with ammonia. The following is a generalized protocol for the latter approach.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

  • To a cooled (0 °C) and stirred solution of 3-amino-5-bromopyridine in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Slowly add the diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride.

Step 2: Amination of 5-Bromopyridine-3-sulfonyl Chloride

  • Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity and Signaling Pathway

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The following diagram illustrates the general mechanism of action of sulfonamides.

Folic_Acid_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Starting Materials (e.g., 3-Amino-5-bromopyridine) Synthesis Chemical Synthesis (e.g., Sulfonation, Amination) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR FTIR FT-IR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS Final_Product Pure this compound NMR->Final_Product FTIR->Final_Product MS->Final_Product Purity->Final_Product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

This technical guide serves as a foundational resource for researchers interested in this compound. While specific experimental data is limited, the provided information, based on established chemical principles and data from related compounds, offers a solid starting point for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonamide (CAS: 62009-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonamide, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway, and its potential biological activities, with a focus on its role as a potential antimicrobial agent.

Physicochemical Properties

This compound is a solid, organic compound with the molecular formula C₅H₅BrN₂O₂S.[1][2][3][4] Its structure, featuring a pyridine ring substituted with a bromine atom and a sulfonamide group, makes it a valuable building block in the synthesis of more complex molecules.[5] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 62009-33-0[1][2][3]
Molecular Formula C₅H₅BrN₂O₂S[1][2][3][4]
Molecular Weight 237.07 g/mol [1][2][3][4]
Boiling Point 396.7 °C[1]
Flash Point 171 °C[1]
Topological Polar Surface Area (TPSA) 73.05 Ų[2]
logP 0.4915[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, starting from the commercially available 3-amino-5-bromopyridine. The first step is the conversion of the amine to a sulfonyl chloride via a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst. The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide product.

Synthesis of this compound cluster_step1 Step 1: Formation of Sulfonyl Chloride cluster_step2 Step 2: Amination 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazonium_Salt 5-Bromo-3-pyridinediazonium chloride 3-Amino-5-bromopyridine->Diazonium_Salt 1. NaNO₂, HCl 2. SO₂, CuCl₂ 5-Bromopyridine-3-sulfonyl_chloride 5-Bromopyridine-3-sulfonyl_chloride Diazonium_Salt->5-Bromopyridine-3-sulfonyl_chloride This compound This compound 5-Bromopyridine-3-sulfonyl_chloride->this compound NH₃ Ammonia Ammonia Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfonamide This compound Sulfonamide->Inhibition Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Bacterial_Culture Grow bacterial culture to logarithmic phase Inoculation Inoculate wells with a standardized bacterial suspension Bacterial_Culture->Inoculation Media_Prep Prepare Mueller-Hinton Broth Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

References

An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromopyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document outlines a feasible multi-step synthetic pathway, detailing the necessary reagents, reaction conditions, and expected outcomes. The synthesis commences with the bromination of 3-aminopyridine, followed by a diazotization-sulfonylation reaction to form the key intermediate, 5-bromopyridine-3-sulfonyl chloride. The final step involves the amination of this intermediate to yield the target compound.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of the starting material, a crucial intermediate, and the final product is presented in the tables below for easy reference and comparison.

Table 1: Properties of 3-Amino-5-bromopyridine

PropertyValue
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
CAS Number 13535-01-8
Appearance Light yellow crystalline solid
Melting Point 65-69 °C

Table 2: Properties of 5-Bromopyridine-3-sulfonyl Chloride

PropertyValue
Molecular Formula C₅H₃BrClNO₂S
Molecular Weight 256.51 g/mol
CAS Number 65001-21-0
Appearance Solid
Reactivity Highly reactive electrophile

Table 3: Properties of this compound

PropertyValue
Molecular Formula C₅H₅BrN₂O₂S[1]
Molecular Weight 237.08 g/mol [1]
CAS Number 62009-33-0[1]
Appearance Solid
Boiling Point 396.7 °C[1]
Flash Point 171 °C[1]
Purity (Typical) ≥98%[2]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a three-step process, as illustrated in the workflow diagram below. Detailed experimental protocols for each key step are provided.

Synthesis_Workflow Start Start: 3-Aminopyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 3-Amino-5-bromopyridine Step1->Intermediate1 Step2 Step 2: Diazotization & Sulfonyl Chlorination Intermediate1->Step2 Intermediate2 5-Bromopyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 End End Product: This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 3-aminopyridine at the 5-position. This is a crucial step to introduce the bromo-substituent at the desired position.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminopyridine in a suitable solvent such as acetic acid or a mixture of acetonitrile and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in the same solvent or N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-5-bromopyridine.

Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

This step involves the conversion of the amino group of 3-amino-5-bromopyridine into a sulfonyl chloride group via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: Suspend 3-amino-5-bromopyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Sulfonyl Chlorination: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Pour the mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride intermediate to yield the desired sulfonamide.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a pressure-resistant vessel.

  • Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol).

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, remove the excess ammonia and solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reaction Pathway

The chemical transformations involved in the synthesis of this compound are depicted in the following diagram.

Reaction_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sulfonyl Chlorination cluster_2 Step 3: Amination A 3-Aminopyridine B 3-Amino-5-bromopyridine A->B Br₂ or NBS C 3-Amino-5-bromopyridine D 5-Bromopyridine-3-diazonium chloride C->D NaNO₂, HCl E 5-Bromopyridine-3-sulfonyl chloride D->E SO₂, CuCl F 5-Bromopyridine-3-sulfonyl chloride G This compound F->G NH₃

Caption: Key chemical transformations in the synthesis of this compound.

References

Technical Guide: Solubility Profile of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Bromopyridine-3-sulfonamide, a compound of interest in pharmaceutical research. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a standardized template for data presentation and a detailed experimental protocol for determining thermodynamic solubility via the widely accepted shake-flask method. Furthermore, a visual representation of the experimental workflow is provided to aid in procedural understanding. This guide is intended to equip researchers with the necessary tools to generate and standardize the solubility data for this compound, thereby facilitating its evaluation in drug discovery and development pipelines.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. To facilitate standardized data collection and comparison across different research initiatives, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
Phosphate-Buffered Saline (PBS), pH 7.425HPLC/UV-Vis
Phosphate-Buffered Saline (PBS), pH 7.437HPLC/UV-Vis
Simulated Gastric Fluid (SGF), pH 1.237HPLC/UV-Vis
Simulated Intestinal Fluid (FaSSIF), pH 6.537HPLC/UV-Vis
Simulated Intestinal Fluid (FeSSIF), pH 5.037HPLC/UV-Vis
Water25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol details the shake-flask method, which is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method is based on achieving a saturated solution of the compound in a specific solvent, followed by the quantification of the dissolved solute.

2.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., PBS, SGF, water, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the desired solvent to the vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical incubation time is 24 to 48 hours.[2][3] The stability of the compound in the solvent over this period should be confirmed.[4][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a syringe filter (e.g., 0.45 µm).[6]

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[7][8]

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

2.3. Data Analysis

  • The concentration determined from the analysis of the saturated solution represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

  • The results should be reported in units of mg/mL and/or µM.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G cluster_equil cluster_sep cluster_analysis prep Preparation equil Equilibration sep Phase Separation analysis Analysis result Solubility Data solid Add Excess Solid Compound solvent Add Solvent shake Agitate at Constant Temperature (24-48 hours) solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

References

5-Bromopyridine-3-sulfonamide safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 5-Bromopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and protecting the environment. This document is intended for use by trained professionals in a laboratory or research setting.

This compound is a sulfonamide derivative used in research and development.[1][2] It is critical to be aware of its specific identifiers and physical characteristics to ensure proper handling and storage.

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 62009-33-0[4][5][6]
Molecular Formula C₅H₅BrN₂O₂S[4][5][6]
Molecular Weight 237.07 g/mol [3][4][6]
Physical Form Solid[3]
Boiling Point 396.7 °C[5]
Flash Point 171 °C[5]
Storage Temperature 4°C[4]
SMILES NS(=O)(=O)C1=CC(Br)=CN=C1[3]
InChI Key ZJAYGKNATMSZHZ-UHFFFAOYSA-N[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute oral toxicity. Related compounds also indicate risks of skin, eye, and respiratory irritation.[3][7]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
Danger H301 : Toxic if swallowed.[3]
Skin Corrosion/Irritation
alt text
Warning H315 : Causes skin irritation.[7]
Serious Eye Damage/Irritation
alt text
Warning H319 : Causes serious eye irritation.[7]
Specific target organ toxicity
alt text
Warning H335 : May cause respiratory irritation.[7]

Precautionary Statements Summary:

CodeStatementReference
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264 Wash skin thoroughly after handling.[7]
P270 Do not eat, drink or smoke when using this product.[8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
P330 Rinse mouth.[3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P405 Store locked up.[7]
P501 Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain based on the conducted searches. Researchers should develop and validate their own specific protocols based on the intended application and in accordance with institutional and regulatory guidelines for handling compounds with acute toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk. The following diagrams illustrate the necessary logical framework and workflow for safe handling.

Hazard_Control_Workflow cluster_assessment Risk Assessment & Planning cluster_control Control Measures cluster_execution Execution & Response A Identify Hazards (H301, H315, H319, H335) B Assess Risks (Exposure routes, quantity) A->B D Implement Engineering Controls (Fume Hood) B->D E Select & Use Appropriate PPE B->E F Establish Safe Work Procedures B->F C Review Safety Data Sheet (SDS) C->B G Follow Handling Protocols F->G H Implement First Aid & Emergency Response G->H I Proper Waste Disposal G->I Safe_Handling_Workflow prep 1. Preparation - Review SDS - Verify fume hood function - Prepare spill kit ppe 2. Don PPE - Lab coat - Safety glasses/shield - Gloves prep->ppe handling 3. Chemical Handling - Work in fume hood - Weigh & transfer carefully - Keep container closed ppe->handling cleanup 4. Post-Handling - Decontaminate work area - Wash hands thoroughly handling->cleanup storage 6. Storage - Store at 4°C - Keep container sealed - Store in locked cabinet handling->storage waste 5. Waste Disposal - Segregate waste - Label container clearly - Dispose per regulations cleanup->waste

References

The Pyridine Ring: A Linchpin in the Pharmacological Potential of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide, a halogenated pyridine derivative, stands as a significant scaffold in medicinal chemistry. While direct biological data on this specific molecule is not extensively available in the public domain, its recurrent appearance as a key intermediate in the synthesis of a variety of potent and selective drug candidates underscores the critical role of its pyridine ring. This technical guide delineates the multifaceted contributions of the pyridine moiety in this compound to the physicochemical properties and biological activities of its derivatives, drawing insights from structure-activity relationship (SAR) studies of more complex molecules incorporating this core.

The Pivotal Role of the Pyridine Ring

The pyridine ring, a bioisostere of benzene, imparts a unique combination of properties that are highly advantageous in drug design. Its influence extends to solubility, metabolic stability, target binding, and overall pharmacological profile.

Enhancing Physicochemical Properties

The nitrogen atom in the pyridine ring is a key determinant of the molecule's physicochemical characteristics. Its ability to act as a hydrogen bond acceptor and its weak basicity can significantly influence the solubility and pharmacokinetic profile of a compound.

In the context of drug development, optimizing aqueous solubility is a critical step. The pyridine nitrogen in this compound can be protonated at physiological pH, which can lead to improved water solubility of its derivatives. This is a crucial factor for oral bioavailability and formulation development.

Furthermore, the pyridine ring's electronic nature, influenced by the electron-withdrawing sulfonamide and bromo substituents, can modulate the metabolic stability of the molecule. The pyridine nitrogen can alter the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a more favorable pharmacokinetic profile with a longer half-life.

Directing Biological Activity and Target Engagement

The pyridine ring is not merely a passive scaffold; it actively participates in interactions with biological targets. The nitrogen atom can form crucial hydrogen bonds with amino acid residues in the active site of enzymes or receptors, contributing to the binding affinity and selectivity of the molecule.

For instance, in the development of selective IKur inhibitors for the potential treatment of atrial fibrillation, a complex derivative of this compound was synthesized. The pyridine-3-sulfonamide moiety was strategically introduced to reduce brain penetration, a critical factor in developing safer cardiovascular drugs. This suggests that the polarity and hydrogen bonding capacity of this core are instrumental in controlling the distribution of the drug in the body.

The following diagram illustrates the logical flow of how the pyridine ring's properties influence the drug development process.

G Influence of the Pyridine Ring in Drug Development Pyridine Pyridine Ring Core (in this compound) Properties Physicochemical Properties Pyridine->Properties Binding Target Binding Pyridine->Binding Solubility Aqueous Solubility Properties->Solubility Stability Metabolic Stability Properties->Stability Pharmacokinetics Improved Pharmacokinetics Solubility->Pharmacokinetics Stability->Pharmacokinetics H_Bonding Hydrogen Bonding Binding->H_Bonding Pharmacodynamics Enhanced Pharmacodynamics H_Bonding->Pharmacodynamics Drug_Candidate Viable Drug Candidate Pharmacokinetics->Drug_Candidate Pharmacodynamics->Drug_Candidate

Caption: Logical workflow of the pyridine ring's contribution.

The Synergy of the Sulfonamide and Bromo Substituents

The sulfonamide group at the 3-position and the bromine atom at the 5-position of the pyridine ring are not mere decorations. They work in concert to fine-tune the electronic and steric properties of the molecule, further enhancing its potential as a drug scaffold.

The sulfonamide group is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor. In many sulfonamide-based drugs, this group is crucial for binding to the target protein. For example, many carbonic anhydrase inhibitors utilize the sulfonamide moiety to coordinate with the zinc ion in the enzyme's active site. While the direct targets of this compound derivatives are diverse, the sulfonamide group consistently plays a role in target engagement and modulating physicochemical properties.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. Halogen bonds can enhance binding affinity and selectivity. Additionally, the bromo substituent increases the lipophilicity of the molecule, which can influence its membrane permeability and distribution.

Application in Drug Discovery: A Building Block for Innovation

This compound has been utilized as a key starting material in the synthesis of a range of biologically active compounds. Its pre-functionalized structure provides a convenient entry point for further chemical modifications, allowing for the rapid generation of compound libraries for high-throughput screening.

The following table summarizes the documented applications of this compound as an intermediate in the synthesis of potential drug candidates.

Target ClassTherapeutic AreaRole of this compound
APJ Receptor AgonistsCardiovascular DiseasesIntermediate in multi-step synthesis
MTH1 InhibitorsOncologyStarting material for the synthesis of the final compound
PI3 Kinase InhibitorsOncologyReagent in the synthetic pathway
IKur InhibitorsAtrial FibrillationCore scaffold for further elaboration

Experimental Protocols

General Experimental Workflow: Suzuki Coupling

This workflow describes a typical procedure where this compound is used as a coupling partner.

G General Workflow for Suzuki Coupling Start Start Materials: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent Reaction_Setup Reaction Setup: Combine reactants in a reaction vessel under inert atmosphere. Start->Reaction_Setup Heating Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Reaction_Setup->Heating Monitoring Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Heating->Monitoring Workup Work-up: - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent. Monitoring->Workup Purification Purification: Purify the crude product by column chromatography or recrystallization. Workup->Purification Characterization Characterization: Characterize the final product by NMR, MS, etc. Purification->Characterization

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

The Biological Significance of the Sulfonamide Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The sulfonamide functional group, -S(=O)₂NHR, is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its remarkable versatility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to act as a bioisostere for other functional groups. This technical guide provides an in-depth exploration of the biological significance of the sulfonamide group, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Enzymes

The biological activities of sulfonamides are diverse, but their most well-established mechanisms of action revolve around the inhibition of two key enzymes: dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases (CAs) in mammals.

Antibacterial Activity: Inhibition of Folate Biosynthesis

The advent of sulfonamide antibiotics in the 1930s revolutionized medicine as the first broadly effective systemic antibacterial agents.[1] Their mechanism of action is a classic example of competitive inhibition. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[1][2] Bacteria utilize folic acid for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.[3][4]

By mimicking PABA, sulfonamides competitively inhibit dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[1][5] This blockade of the folate biosynthetic pathway leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1][5]

The combination of sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase (an enzyme further down the folate synthesis pathway), results in a synergistic and bactericidal effect.[3][6]

Signaling Pathway: Bacterial Folate Biosynthesis

folate_biosynthesis Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides required for synthesis of DHPS->Dihydropteroate catalyzed by DHFR->Tetrahydrofolate catalyzed by Sulfonamides Sulfonamides Sulfonamides->DHPS competitively inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits

Caption: Bacterial folate biosynthesis pathway and points of inhibition by sulfonamides and trimethoprim.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8][9] This enzymatic activity is crucial for a wide range of physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[10]

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[10] This strong interaction leads to potent inhibition of CA activity.

The diverse isoforms of human carbonic anhydrase (hCA) are expressed in various tissues, and their inhibition by sulfonamides forms the basis for several therapeutic applications:

  • Diuretics: Inhibition of CA in the renal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis. Thiazide and loop diuretics are prominent examples of sulfonamide-based drugs used to treat hypertension and edema.[1][11][12]

  • Antiglaucoma Agents: By inhibiting CA in the ciliary body of the eye, sulfonamides reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[8]

  • Anticonvulsants: Some sulfonamides exhibit anticonvulsant properties, believed to be related to the inhibition of brain CAs.[1]

  • Anticancer Agents: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][13] Sulfonamide-based CA inhibitors are being investigated as anticancer agents to target these isoforms.[14][15]

Therapeutic Applications Beyond Enzyme Inhibition

The versatility of the sulfonamide scaffold extends beyond its role as an enzyme inhibitor, leading to its incorporation into a wide range of drugs with diverse therapeutic applications.

  • Antiviral Agents: Several sulfonamide derivatives have demonstrated significant antiviral activity.[16][17][18] For instance, some HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety.[16]

  • Anti-inflammatory Drugs: The COX-2 inhibitor celecoxib, used to treat arthritis, features a sulfonamide group.[1]

  • Antidiabetic Agents: Sulfonylureas, a class of drugs used to treat type 2 diabetes, are derived from sulfonamides.[11][19]

  • Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide hydroxamates have been developed as potent inhibitors of MMPs, enzymes involved in tissue remodeling and cancer metastasis. The sulfonamide group in these inhibitors enhances binding to the enzyme.[20]

Quantitative Data on Sulfonamide Activity

The following tables summarize quantitative data on the biological activity of various sulfonamide-containing compounds.

Table 1: Anticancer Activity of Selected Sulfonamides (IC₅₀ Values)

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[14]
MDA-MB-2314.62 ± 0.13[14]
MCF-77.13 ± 0.13[14]
N-ethyl toluene-4-sulfonamideHeLa10.9 ± 1.01[14]
MDA-MB-23119.22 ± 1.67[14]
MCF-712.21 ± 0.93[14]
Novel Sulfonamide Derivative 6HCT-1163.53[11]
HepG-23.33[11]
MCF-74.31[11]

Table 2: Carbonic Anhydrase Inhibition by Biphenyl Sulfonamide Derivatives (Kᵢ Values)

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Biphenyl Sulfonamide 11.03 ± 0.100.05 ± 0.010.03 ± 0.010.01 ± 0.00[10]
Acetazolamide (Standard)0.250.0120.0250.0058[21]

Table 3: Pharmacokinetic Parameters of Selected Sulfonamide Drugs

DrugHalf-life (hours)Protein Binding (%)MetabolismExcretionReference
Sulfamethoxazole10-12~70Hepatic (acetylation)Renal[9]
Sulfadiazine10-1720-55Hepatic (acetylation)Renal[22]
Hydrochlorothiazide6-1540-68Not metabolizedRenal[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of sulfonamide biological activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the activity of DHPS and its inhibition by sulfonamides through a coupled enzymatic reaction that monitors the oxidation of NADPH.[5]

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Sulfonamide inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHPPP, PABA, DHFR, and NADPH.

  • Add varying concentrations of the sulfonamide inhibitor to the reaction mixture.

  • Initiate the reaction by adding the DHPS enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the DHPS activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow: DHPS Inhibition Assay

dhps_assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reaction_Mixture Prepare Reaction Mixture: Buffer, DHPPP, PABA, DHFR, NADPH Add_Inhibitor Add Inhibitor to Reaction Mixture Reaction_Mixture->Add_Inhibitor Inhibitor_Dilutions Prepare Serial Dilutions of Sulfonamide Inhibitor Inhibitor_Dilutions->Add_Inhibitor Add_Enzyme Initiate Reaction with DHPS Enzyme Add_Inhibitor->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Inhibition Calculate % Inhibition Monitor_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the dihydropteroate synthase (DHPS) inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This method measures the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a colorimetric indicator.[21]

Materials:

  • Purified CA isoform (e.g., hCA II)

  • Sulfonamide inhibitor

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme and the sulfonamide inhibitor in the assay buffer.

  • Pre-incubate the enzyme with the inhibitor for a specified time to allow for complex formation.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

  • Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[23][24]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Sulfonamide compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sulfonamide compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Varying Concentrations of Sulfonamide Compound Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 540 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

The sulfonamide group continues to be a remarkably significant and versatile scaffold in drug discovery and development. Its ability to act as a potent inhibitor of key enzymes like dihydropteroate synthase and carbonic anhydrases has led to the development of essential antibacterial, diuretic, and antiglaucoma therapies. Furthermore, the adaptability of the sulfonamide moiety has enabled its incorporation into a wide range of therapeutic agents targeting diverse biological pathways involved in cancer, viral infections, inflammation, and diabetes. The ongoing exploration of novel sulfonamide derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield new and improved therapies for a multitude of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable functional group.

References

5-Bromopyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with both a bromine atom and a sulfonamide moiety, offer a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets.[1] This combination makes this compound an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors.[2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a synthetic building block.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 62009-33-0[3]
Molecular Formula C₅H₅BrN₂O₂S[3]
Molecular Weight 237.07 g/mol [3]
Melting Point 171-173 °C[4]
Boiling Point 396.7 °C at 760 mmHg[4]
Flash Point 171 °C[4]
InChIKey ZJAYGKNATMSZHZ-UHFFFAOYSA-N[4]
SMILES C1=C(C=NC=C1S(=O)(=O)N)Br[4]

Spectral Data Summary

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The sulfonamide protons (NH₂) would likely appear as a broad singlet.[5]
¹³C NMR Carbon atoms of the pyridine ring would resonate in the aromatic region (120-160 ppm).[6]
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C=C/C=N stretching of the pyridine ring.[6][7]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 3-aminopyridine. The synthesis involves a three-step sequence: bromination, diazotization followed by sulfonyl chloride formation, and subsequent amination to yield the final product.

Synthesis of this compound Start 3-Aminopyridine Intermediate1 3-Amino-5-bromopyridine Start->Intermediate1 Bromination Step1_reagents Br₂ / Acetic Acid Intermediate2 5-Bromopyridine-3-sulfonyl chloride Intermediate1->Intermediate2 Diazotization/ Sulfonylation Step2_reagents 1. NaNO₂, HCl 2. SO₂, CuCl₂ Product This compound Intermediate2->Product Amination Step3_reagents Aqueous Ammonia Suzuki-Miyaura_Coupling Reactant1 This compound Product 5-Arylpyridine-3-sulfonamide Reactant1->Product Reactant2 Ar-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Buchwald-Hartwig_Amination Reactant1 This compound Product 5-(R¹R²N)-pyridine-3-sulfonamide Reactant1->Product Reactant2 R¹R²NH Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Kinase_Inhibition BuildingBlock This compound Coupling Suzuki or Buchwald-Hartwig Coupling BuildingBlock->Coupling Library Library of 5-substituted pyridine-3-sulfonamides Coupling->Library Screening Kinase Inhibitor Screening Library->Screening Lead Lead Compound Screening->Lead

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromopyridine-3-sulfonamide with various boronic acids. This reaction is a pivotal method for the synthesis of 5-aryl-pyridine-3-sulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyridine sulfonamide scaffold is a recognized pharmacophore, and its derivatives are explored for a wide range of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2]

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3] For substrates like this compound, which contains a sulfonamide group, careful optimization of the catalyst, ligand, base, and solvent system is essential to achieve high yields of the desired coupled products.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields obtained from the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data serves as a strong indicator of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575
53,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary and require optimization.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) solvent->inert_atm heating Heat Reaction Mixture (Conventional or Microwave) inert_atm->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Cool and Perform Aqueous Work-up monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Arylboronic acid) + Base pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-Alkylation of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the N-alkylation of 5-bromopyridine-3-sulfonamide. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in synthesizing novel N-substituted pyridine sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, and N-alkylation provides a straightforward method for modifying the steric and electronic properties of the parent molecule, potentially leading to enhanced biological activity.[1][2]

Introduction

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The N-alkylation of sulfonamides is a fundamental synthetic transformation that allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The introduction of alkyl groups at the sulfonamide nitrogen can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby influencing its interaction with biological targets.

This document outlines a general protocol for the N-alkylation of this compound using various alkyl halides under basic conditions. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base, followed by nucleophilic attack on the alkyl halide.

Data Presentation

The following table summarizes representative conditions and yields for the N-alkylation of sulfonamides based on analogous reactions found in the literature. These examples serve as a guide for adapting the protocol to specific alkylating agents and achieving desired outcomes.

EntryStarting SulfonamideAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
15-Bromothiophene-2-sulfonamideBromoethaneLiHDMFRoom Temp372[4]
25-Bromothiophene-2-sulfonamide1-BromopropaneLiHDMFRoom Temp378[4]
3Tertiary =NH sulfonimidamideAlkyl bromide/iodideKOHDMSORoom Temp4-16Not Specified[5]
4Imidazopyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃DMFNot SpecifiedNot SpecifiedNot Specified[6]
5BenzamideBenzyl bromideK₃PO₄CH₃CN5024~70[7]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.1-2.0 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the formation of the sulfonamide salt.

  • Add the alkyl halide (1.0-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated this compound.

Note: The choice of base, solvent, temperature, and reaction time may need to be optimized for different alkyl halides to achieve the best results.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Start reagents Combine this compound, Alkyl Halide, and Base in Solvent start->reagents 1. react Stir at appropriate temperature reagents->react 2. monitor Monitor reaction by TLC or LC-MS react->monitor 3. quench Quench Reaction monitor->quench 4. extract Aqueous Workup & Extraction quench->extract 5. purify Column Chromatography extract->purify 6. end_node N-Alkylated Product purify->end_node 7.

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromopyridine-3-sulfonamide as a key building block. The functionalization of the pyridine sulfonamide core is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. These reactions offer powerful strategies for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The pyridine sulfonamide moiety is a prevalent scaffold in a range of biologically active molecules. The ability to selectively introduce a variety of substituents at the 5-position of the pyridine ring through palladium-catalyzed cross-coupling reactions is a valuable tool in drug discovery and development.[1][2] this compound is a versatile starting material for such chemical transformations. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds. The generalized catalytic cycle for these reactions typically involves three primary steps: oxidative addition of the aryl halide (this compound) to a Pd(0) complex, transmetalation with a coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromopyridine- 3-sulfonamide Aryl-Pd(II)-X Py-SO2NH2-Pd(II)-Br(L)n Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation/ Migratory Insertion Aryl-Pd(II)-X->Transmetalation R-M / Alkene Aryl-Pd(II)-R Py-SO2NH2-Pd(II)-R(L)n Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 5-R-Pyridine-3-sulfonamide Reductive_Elimination->Product

Diagram 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridine-3-sulfonamides

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9515855-Bromo-2-methylpyridin-3-amine
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9515825-Bromo-2-methylpyridin-3-amine
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9515755-Bromo-2-methylpyridin-3-amine
4Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9012885-Bromothiophene-2-sulfonamide

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyridine-3-sulfonamides

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[4] This reaction provides a direct route to 5-aminopyridine-3-sulfonamide derivatives, which are of significant interest in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene10018953-Bromopyridine
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH11012885-Bromonicotinic acid
3BenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃ (1.5)1,4-Dioxane10016922-Bromopyridine

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the flask or vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-Alkynylpyridine-3-sulfonamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing 5-alkynylpyridine-3-sulfonamides, which are valuable precursors for various heterocyclic compounds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF806923-Bromopyridine
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHToluene7012855-Bromonicotinic acid
3TrimethylsilylacetylenePd(OAc)₂ (2.5)CuI (5)Et₃NDMF1003962-Amino-3-bromopyridine

Note: The data presented are for analogous substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., DMF, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 5-Alkenylpyridine-3-sulfonamides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for introducing alkenyl moieties onto the pyridine ring.

Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and phosphine ligand (if applicable).

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to 80-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling: Synthesis of 5-Aryl/Alkenylpyridine-3-sulfonamides

The Stille coupling involves the reaction of an organohalide with an organostannane reagent. While it is a very versatile reaction, the toxicity of organotin compounds is a significant drawback.

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves quenching with aqueous KF to precipitate tin byproducts, followed by extraction and purification.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Diagram 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Synthesis of 5-Aryl-Pyridine-3-Sulfonamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed protocols for the synthesis of 5-aryl-pyridine-3-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development. These compounds have demonstrated a range of biological activities, including potential as anticancer agents and enzyme inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

5-Aryl-pyridine-3-sulfonamides are heterocyclic compounds that incorporate both a pyridine ring and a sulfonamide group. This structural combination has proven to be a valuable scaffold in the design of various therapeutic agents. The pyridine moiety can interact with biological targets through various non-covalent interactions, while the sulfonamide group is a well-established pharmacophore known for its ability to bind to enzyme active sites, such as those of carbonic anhydrases.[1] The synthesis of these molecules is of great interest for exploring their structure-activity relationships (SAR) and developing novel drug candidates.

Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of 5-aryl-pyridine-3-sulfonamides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a pyridine halide, in this case, 5-bromopyridine-3-sulfonamide, with an arylboronic acid in the presence of a palladium catalyst and a base.[2][3] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of arylboronic acids.[4][5]

A generalized workflow for this synthetic approach is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Suzuki-Miyaura Coupling Base Base (e.g., K3PO4) Base->Suzuki-Miyaura Coupling Solvent Solvent (e.g., 1,4-Dioxane/Water) Suzuki-Mura Coupling Suzuki-Mura Coupling Solvent->Suzuki-Mura Coupling Workup & Purification Workup & Purification Suzuki-Miyaura Coupling->Workup & Purification 5-Aryl-Pyridine-3-Sulfonamide 5-Aryl-Pyridine-3-Sulfonamide Workup & Purification->5-Aryl-Pyridine-3-Sulfonamide Characterization Characterization 5-Aryl-Pyridine-3-Sulfonamide->Characterization

Caption: Generalized workflow for the synthesis of 5-aryl-pyridine-3-sulfonamides.

Data Presentation: Expected Yields

The following table summarizes expected yields for the Suzuki-Miyaura cross-coupling reaction based on analogous syntheses of structurally similar compounds.[5][6] Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-pyridine-3-sulfonamide75-85
24-Methylphenylboronic acid5-(4-Methylphenyl)-pyridine-3-sulfonamide70-80
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyridine-3-sulfonamide72-82
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-pyridine-3-sulfonamide65-75
53-Fluorophenylboronic acid5-(3-Fluorophenyl)-pyridine-3-sulfonamide68-78
62-Naphthylboronic acid5-(Naphthalen-2-yl)-pyridine-3-sulfonamide60-70

Experimental Protocols

This section provides a detailed protocol for the synthesis of 5-aryl-pyridine-3-sulfonamides via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL per 1 mmol of the starting bromide) and degassed water (e.g., 2 mL per 1 mmol of the starting bromide) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyridine-3-sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[7]

Applications and Biological Relevance

5-Aryl-pyridine-3-sulfonamides have been investigated for a variety of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity:

Several studies have highlighted the potential of pyridine-based sulfonamides as anticancer agents.[8][9] For instance, some derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis in cancer cells.[8]

Enzyme Inhibition:

The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of zinc-containing enzymes. A significant area of research is their activity as carbonic anhydrase (CA) inhibitors.[1][10] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression. Selective inhibition of these isoforms is a promising strategy for cancer therapy.[1]

Signaling Pathway Modulation:

Recent research has also implicated N-aryl sulfonamide derivatives in the modulation of key signaling pathways involved in cancer. For example, some compounds have been found to activate the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis.[11][12]

Signaling_Pathway 5-Aryl-Pyridine-3-Sulfonamide 5-Aryl-Pyridine-3-Sulfonamide LATS1/2 LATS1/2 Kinases 5-Aryl-Pyridine-3-Sulfonamide->LATS1/2 Activates p-LATS1/2 Phosphorylated LATS1/2 LATS1/2->p-LATS1/2 YAP/TAZ YAP/TAZ (Oncogenic Co-activators) p-LATS1/2->YAP/TAZ Phosphorylates p-YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->p-YAP/TAZ TEAD TEAD Transcription Factors YAP/TAZ->TEAD Binds to Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP/TAZ->Cytoplasmic Sequestration p-YAP/TAZ->TEAD Inhibits Binding Ubiquitination & Degradation Ubiquitination & Degradation Cytoplasmic Sequestration->Ubiquitination & Degradation Gene Expression Target Gene Expression (Cell Proliferation, Anti-apoptosis) TEAD->Gene Expression Promotes Tumor Growth Tumor Growth Gene Expression->Tumor Growth

References

Application Notes and Protocols for the Functionalization of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 5-Bromopyridine-3-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine-3-sulfonamide core, a scaffold present in numerous therapeutic agents. The ability to perform these functionalizations efficiently and with a broad substrate scope is crucial for the development of new drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), potassium phosphate (2.0-3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-pyridine-3-sulfonamide.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes representative yields obtained from the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] Actual yields with this compound may vary.

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid2-Methyl-5-(4-methylphenyl)pyridin-3-amine78
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine75
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine72
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine70
5Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine76
62-Methylphenylboronic acid2-Methyl-5-(o-tolyl)pyridin-3-amine75
7Thiophene-2-boronic acid2-Methyl-5-(thiophen-2-yl)pyridin-3-amine72

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ - Pd(PPh₃)₄ B Add Solvents: 1,4-Dioxane/Water (4:1) A->B Under Inert Atmosphere C Heat at 85-95 °C (15-24 h) B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E Reaction Complete F Extraction with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Product: 5-Aryl-pyridine-3-sulfonamide H->I

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of a wide variety of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides and can be used as a starting point for the amination of this compound.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (4 mol%)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(substituted-amino)-pyridine-3-sulfonamide.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table provides a summary of general reaction conditions that can be adapted for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃G3-XPhos Precatalyst
Ligand XPhosBINAP(none)
Base NaOtBuCs₂CO₃K₂CO₃
Solvent Toluene1,4-Dioxanet-Amyl alcohol
Temperature (°C) 80-11080-110100

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Intermediate1 L₂Pd(II)(Ar)(Br) Pd0->Intermediate1 ArX 5-Bromopyridine- 3-sulfonamide Amine R₂NH Intermediate2 [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ Base Base Intermediate3 L₂Pd(II)(Ar)(NR₂) Product 5-(R₂N)-Pyridine- 3-sulfonamide OxAdd Oxidative Addition LigandExch Ligand Exchange RedElim Reductive Elimination Intermediate1->Intermediate2 + R₂NH Intermediate2->Intermediate3 + Base - Base-H⁺Br⁻ Intermediate3->Pd0 Intermediate3->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Parallel Synthesis Using 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide is a versatile bifunctional building block ideal for constructing diverse chemical libraries through parallel synthesis. Its structure incorporates two key reactive handles: a sulfonamide group amenable to N-substitution and a brominated pyridine ring that can participate in various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the rapid generation of novel compounds with a wide range of structural diversity, making it a valuable scaffold in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pyridine ring is also a privileged structure in pharmaceuticals, often contributing to improved metabolic stability and binding interactions.

These application notes provide detailed protocols for the parallel synthesis of two distinct libraries derived from this compound, targeting either the sulfonamide nitrogen or the pyridine C5 position.

Logical Workflow for Library Generation

The synthetic strategy for diversifying this compound is based on a divergent approach. The common starting material can be directed into two separate synthetic pathways to generate two distinct libraries. This workflow is designed for high-throughput synthesis, allowing for the efficient creation of hundreds of analogs for screening.

G cluster_0 cluster_1 Library A Synthesis (N-Alkylation/Arylation) cluster_2 Library B Synthesis (Suzuki Cross-Coupling) A This compound (Starting Material) B Parallel N-Alkylation/ Arylation A->B R-X, Base D Parallel Suzuki Cross-Coupling A->D R-B(OH)2, Pd Catalyst, Ligand, Base C Library A: N-Substituted 5-Bromopyridine-3-sulfonamides B->C Workup & Purification E Library B: 5-Aryl/Heteroaryl- pyridine-3-sulfonamides D->E Workup & Purification

Caption: Divergent parallel synthesis workflow for generating two distinct compound libraries from this compound.

Library A Synthesis: N-Alkylation of the Sulfonamide

This protocol details the parallel N-alkylation of this compound with a variety of alkyl halides to generate a library of N-substituted sulfonamides. This method is adaptable to 96-well plate formats for high-throughput synthesis.

Experimental Protocol: Parallel N-Alkylation
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in anhydrous Dimethylformamide, DMF).

    • Prepare a stock solution of a suitable base, such as Potassium Carbonate (K₂CO₃) (e.g., 0.6 M in anhydrous DMF).

    • Prepare an array of alkylating agents (Alkyl Halides, R-X) in a 96-well plate, each as a 0.3 M solution in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, dispense 250 µL of the this compound stock solution (0.05 mmol).

    • Dispense 250 µL of the K₂CO₃ stock solution (0.15 mmol, 3 equivalents) to each well.

    • Dispense 250 µL of the appropriate alkylating agent solution (0.075 mmol, 1.5 equivalents) from the reagent plate to each corresponding well of the reaction block.

    • Seal the reaction block securely with a cap mat.

  • Reaction Conditions:

    • Place the sealed reaction block on a shaker and heat to 60 °C.

    • Allow the reactions to proceed for 12-18 hours.

    • Monitor the progress of a few representative reactions by LC-MS if desired.

  • Workup and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of water to each well and mix.

    • The products can be purified using parallel solid-phase extraction (SPE) or by automated preparative HPLC.

Representative Data for N-Alkylation of Sulfonamides

The following table summarizes typical yields for the N-alkylation of aryl sulfonamides with various alkyl halides under parallel synthesis conditions. While this data is not specific to this compound, it provides a reasonable expectation of outcomes for this protocol.

EntryAlkylating Agent (R-X)Product Structure (Representative)Typical Yield (%)
1Benzyl BromideN-benzyl-5-bromopyridine-3-sulfonamide85-95
2Ethyl IodideN-ethyl-5-bromopyridine-3-sulfonamide70-85
3Propargyl BromideN-propargyl-5-bromopyridine-3-sulfonamide75-90
4Allyl BromideN-allyl-5-bromopyridine-3-sulfonamide80-92
5Methyl IodideN-methyl-5-bromopyridine-3-sulfonamide65-80

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

Library B Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a diverse set of boronic acids. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties at the C5 position of the pyridine ring.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • In an inert atmosphere (glovebox), prepare an array of boronic acids (R-B(OH)₂) in a 96-well plate (0.075 mmol per well, 1.5 equivalents).

    • Prepare a catalyst/ligand mixture. For example, weigh Pd(PPh₃)₄ (0.0025 mmol per reaction, 5 mol%) into each well.

    • Prepare a stock solution of this compound (0.05 mmol per reaction) in a suitable solvent such as 1,4-dioxane/water (4:1).

    • Prepare a stock solution of a base, such as Potassium Carbonate (K₂CO₃) (0.1 mmol per reaction, 2 equivalents), in the same solvent system.

  • Reaction Setup (in a 96-well reaction block under inert atmosphere):

    • To the 96-well plate containing the boronic acids and catalyst, add the this compound solution.

    • Add the base solution to each well.

    • Seal the reaction block securely with a cap mat.

  • Reaction Conditions:

    • Place the sealed reaction block on a shaker and heat to 90-100 °C.

    • Allow the reactions to proceed for 8-16 hours.

    • Monitor the reaction progress by LC-MS analysis of a few representative wells.

  • Workup and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding water.

    • Extract the products with an organic solvent (e.g., ethyl acetate) using a liquid handler.

    • The combined organic layers can be concentrated and the products purified by parallel flash chromatography or preparative HPLC.

Signaling Pathway Analogy: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. This can be visualized as a signaling pathway where the palladium catalyst is the central signaling molecule, cycling through different states to effect the transformation.

G cluster_reactants cluster_products pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R-B(OH)3]- pd2_aryl_complex Ar-Pd(II)L2-R transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-R product Ar-R aryl_halide Ar-X boronic_acid R-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridines

The table below presents typical yields for the Suzuki-Miyaura coupling of various arylboronic acids with bromopyridine derivatives, which serve as a proxy for the expected performance of this compound in parallel synthesis.[3][4]

EntryBoronic Acid (R-B(OH)₂)Product Structure (Representative)Typical Yield (%)
1Phenylboronic acid5-phenylpyridine-3-sulfonamide80-95
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)pyridine-3-sulfonamide85-98
33-Thienylboronic acid5-(thiophen-3-yl)pyridine-3-sulfonamide70-88
44-Acetylphenylboronic acid5-(4-acetylphenyl)pyridine-3-sulfonamide75-90
52-Naphthylboronic acid5-(naphthalen-2-yl)pyridine-3-sulfonamide78-92

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.[3][4]

Conclusion

This compound is a highly effective scaffold for parallel synthesis, enabling the rapid generation of diverse compound libraries. The orthogonal reactivity of the sulfonamide and bromopyridine moieties allows for selective functionalization, leading to the creation of novel N-substituted and C5-arylated pyridine sulfonamides. The protocols provided herein are robust and adaptable to high-throughput formats, making them well-suited for medicinal chemistry and drug discovery programs aimed at exploring new chemical space.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromopyridine-3-sulfonamide. This reaction is a powerful tool for the synthesis of substituted 5-aminopyridine-3-sulfonamide derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1][2] The reaction typically employs a palladium precursor, a phosphine ligand, and a base in an inert solvent.[3] The choice of these components is crucial for the successful amination of electron-deficient substrates like this compound, as the sulfonamide group can influence the electronic properties of the pyridine ring.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the 5-aminopyridine-3-sulfonamide product and regenerating the Pd(0) catalyst.

Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to the palladium catalyst, which can impede the catalytic cycle. The selection of an appropriate ligand is therefore critical to modulate the catalyst's reactivity and stability.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions used for the amination of structurally related bromopyridines and aryl sulfonamides. These conditions can serve as a valuable starting point for the optimization of the target reaction.

Entry Amine Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Substrate (Reference)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11018854-Bromobenzonitrile[4]
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10016923-Bromopyridine[3]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10012884-Bromopyridine
4n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10024964-Bromopyridine[5]
5Primary SulfonamidePd₂(dba)₃ (2)t-BuXPhos (4)K₃PO₄tert-Amyl alcohol1101875-95Aryl Nonaflates

Experimental Protocol: Representative Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve optimal results.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 eq Cs₂CO₃).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminopyridine-3-sulfonamide derivative.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition This compound Pd(II)_Complex R-Pd(II)(Br)L_n (R = 5-sulfonamidopyridin-3-yl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R'R''NH) Coordination Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [R-Pd(II)(Br)(HNR'R'')L_n] Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex R-Pd(II)(NR'R'')L_n Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-NR'R'' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add Reactants & Catalyst to Schlenk Tube prep2 2. Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 3. Add Anhydrous Solvent and Amine prep2->prep3 react1 4. Heat and Stir prep3->react1 react2 5. Monitor Progress (TLC, LC-MS) react1->react2 workup1 6. Cool and Quench react2->workup1 workup2 7. Extraction workup1->workup2 workup3 8. Drying and Concentration workup2->workup3 purification 9. Column Chromatography workup3->purification

Caption: A schematic of the experimental workflow.

References

Application Notes and Protocols for Creating a Chemical Library from 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide is a versatile scaffold for the synthesis of diverse chemical libraries. The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.[1] This combination of a modifiable pyridine core and a privileged sulfonamide group makes this compound an excellent starting point for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Derivatives of pyridine-sulfonamide have shown significant potential as inhibitors of various protein kinases and carbonic anhydrases.[2][3] By systematically exploring the chemical space around this scaffold, researchers can generate focused libraries to probe structure-activity relationships (SAR) and identify potent and selective modulators of key biological pathways implicated in disease.

These application notes provide detailed protocols for the synthesis of a chemical library based on the this compound core, focusing on widely applicable and robust cross-coupling methodologies.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₅BrN₂O₂S
Molecular Weight 237.07 g/mol
Appearance Solid
CAS Number 62009-33-0
SMILES C1=C(C=NC=C1Br)S(=O)(=O)N

Experimental Protocols: Library Synthesis

The strategic diversification of the this compound scaffold can be achieved through several high-yield cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-pyridine-3-sulfonamides

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[4]

Reaction Scheme:

Suzuki_Miyaura start This compound catalyst Pd Catalyst, Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 5-Aryl-pyridine-3-sulfonamide catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol:

  • To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Stir the reaction mixture at 85-95 °C for 12-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Adapted from similar structures): [4]

Arylboronic AcidCatalystBaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1885
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1688
3-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME1282
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME1479
Buchwald-Hartwig Amination: Synthesis of 5-Amino-pyridine-3-sulfonamides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines.[6][7]

Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst amine R¹R²NH amine->catalyst product 5-(R¹R²N)-pyridine-3-sulfonamide catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a strong base like sodium tert-butoxide (1.4 eq).[6]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Representative Data (Adapted from similar structures): [6]

AminePd Precatalyst / LigandBaseSolventTime (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1278
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1885
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1675
N-MethylanilinePd(OAc)₂ / DavePhosNaOtBuToluene2072
Sonogashira Coupling: Synthesis of 5-Alkynyl-pyridine-3-sulfonamides

The Sonogashira coupling is an efficient method for the formation of C-C bonds between sp² and sp hybridized carbons, introducing alkyne functionalities.[8]

Reaction Scheme:

Sonogashira start This compound catalyst Pd/Cu Catalyst, Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 5-(R-C≡C)-pyridine-3-sulfonamide catalyst->product PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Pyridine-Sulfonamide Derivatives Inhibitor->PI3K Inhibitor->mTORC1 BRAF_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Pyridine-Sulfonamide Derivatives Inhibitor->BRAF CA_inhibition CO2 CO₂ + H₂O CA_IX Carbonic Anhydrase IX (on tumor cell surface) CO2->CA_IX Bicarbonate HCO₃⁻ + H⁺ CA_IX->Bicarbonate Acidification Extracellular Acidification Bicarbonate->Acidification TumorGrowth Tumor Growth & Metastasis Acidification->TumorGrowth Inhibitor Pyridine-Sulfonamide Derivatives Inhibitor->CA_IX

References

Application Notes and Protocols: 5-Bromopyridine-3-sulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from the 5-bromopyridine-3-sulfonamide scaffold. The protocols and data presented are intended to guide researchers in the development of novel CA inhibitors with potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[1][2][3]

Introduction

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] Their involvement in numerous physiological and pathological processes has made them attractive targets for drug discovery. Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[1] The pyridine-3-sulfonamide core, in particular, offers a versatile scaffold for the development of isoform-selective inhibitors. The bromine atom at the 5-position of the pyridine ring serves as a valuable synthetic handle for introducing a variety of substituents to explore the chemical space and optimize inhibitory activity and selectivity.

Synthesis of Pyridine-3-sulfonamide Based Carbonic Anhydrase Inhibitors

A general synthetic strategy for the preparation of 4-substituted pyridine-3-sulfonamide derivatives, which can be adapted from this compound, is outlined below. The "click" chemistry approach (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) is a highly efficient method for introducing a diverse range of "tail" moieties to the core scaffold.[2]

General Synthetic Scheme

Synthesis_Scheme Start This compound Intermediate1 4-Azidopyridine-3-sulfonamide Start->Intermediate1 Azide Introduction Product 4-(1-Substituted-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamide Intermediate1->Product CuAAC 'Click' Reaction Alkyne Terminal Alkyne (R) Alkyne->Product CuAAC 'Click' Reaction Drug_Discovery_Workflow A Scaffold Selection: This compound B Design of Derivatives (e.g., 'Tail' Approach) A->B C Chemical Synthesis (e.g., Click Chemistry) B->C I In silico Studies (Molecular Docking) B->I D Purification and Characterization C->D E In vitro CA Inhibition Assay (Stopped-flow) D->E F Determination of Kᵢ values and Isoform Selectivity E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Iterative Design H Lead Optimization G->H I->G CA_Inhibition_Pathway cluster_enzyme CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibited_Complex Inhibited Enzyme Complex H2O->Inhibited_Complex Displacement Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex Binding to Zn²⁺

References

Application Notes and Protocols for the Development of Antibacterial Agents from 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antibacterial agents derived from the starting material 5-Bromopyridine-3-sulfonamide. This document outlines the underlying scientific principles, detailed experimental protocols, and representative data for the synthesis and evaluation of these potential drug candidates.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Sulfonamides were among the first classes of synthetic antibiotics and continue to be a valuable scaffold in drug discovery.[1][2] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth and replication.[4][5]

This compound is a versatile starting material for the synthesis of a diverse library of sulfonamide derivatives. The presence of the bromine atom allows for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize the antibacterial potency and spectrum of the compounds.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamide antibiotics are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[1] In the bacterial folic acid synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropteroate diphosphate to form dihydropteroate. This is a crucial step in the production of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidine, and certain amino acids.[3]

By mimicking PABA, sulfonamide derivatives competitively bind to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroate and subsequently, folic acid.[3] Human cells are not affected by this mechanism as they do not synthesize their own folic acid but rather obtain it from their diet.[5] This selective toxicity makes the folic acid synthesis pathway an attractive target for antibacterial drug development.

Folic_Acid_Synthesis_Inhibition Mechanism of Action of Sulfonamide Antibiotics PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroate DHPS->DHP Product DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Sulfonamide This compound Derivative Sulfonamide->Inhibition Competitive Inhibition

Figure 1: Inhibition of the bacterial folic acid synthesis pathway by sulfonamide derivatives.

Synthesis of N-Substituted this compound Derivatives

The following protocol describes a general method for the synthesis of N-substituted derivatives of this compound, a key step in generating a library of compounds for antibacterial screening.

Synthesis_Workflow General Synthesis Workflow Start Start: this compound + Amine/Aniline Reaction Reaction in Pyridine (or other suitable solvent) Start->Reaction Stir Stir at Room Temperature (or heat if necessary) Reaction->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Aqueous Workup (e.g., extraction with ethyl acetate) Monitor->Workup Upon completion Purify Purification (e.g., column chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End: N-substituted This compound Derivative Characterize->End

Figure 2: Workflow for the synthesis of N-substituted this compound derivatives.

Experimental Protocol: Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine or aniline derivative (1.1 eq). If required, a non-nucleophilic base such as triethylamine (1.5 eq) can be added to scavenge the generated acid.

  • Reaction Conditions: Allow the reaction to stir at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

In Vitro Antibacterial Activity Screening

A panel of clinically relevant Gram-positive and Gram-negative bacterial strains should be used to evaluate the antibacterial activity of the synthesized this compound derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh overnight culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria). Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Data Presentation: Representative Antibacterial Activity

The following table summarizes hypothetical MIC values for a series of N-substituted this compound derivatives against a panel of bacterial strains. These values are based on the reported activity of similar sulfonamide compounds.[8]

Compound IDR-GroupS. aureus (ATCC 29213) MIC (µM)E. coli (ATCC 25922) MIC (µM)P. aeruginosa (ATCC 27853) MIC (µM)K. pneumoniae (ATCC 700603) MIC (µM)
BPS-001 -H>64>64>64>64
BPS-002 -CH₃1632>6432
BPS-003 -Phenyl483216
BPS-004 -4-Cl-Phenyl12164
BPS-005 -4-F-Phenyl0.5182
Ciprofloxacin (Control)0.250.0150.50.03
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

  • Procedure: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Protocol: Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium.[10]

  • Preparation: Prepare tubes containing MHB with the test compound at concentrations corresponding to 0.5x, 1x, and 2x the MIC.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without the compound.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) during incubation at 37°C with shaking, withdraw an aliquot from each tube. Perform serial dilutions and plate onto MHA plates.

  • Data Analysis: After incubation of the plates, count the number of colonies to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Screening_Workflow Antibacterial Screening Workflow Start Start: Purified N-substituted Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC For potent compounds SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR TimeKill Perform Time-Kill Kinetics Assay MBC->TimeKill For bactericidal compounds MBC->SAR TimeKill->SAR Lead Identify Lead Compounds SAR->Lead

Figure 3: A logical workflow for the in vitro screening of novel antibacterial agents.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the successful development of novel antibacterial agents derived from this compound. By systematically synthesizing and evaluating a library of derivatives, researchers can identify lead compounds with potent antibacterial activity for further preclinical development. The continued exploration of the sulfonamide scaffold remains a promising strategy in the ongoing effort to combat antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of 5-Bromopyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here are the primary areas to investigate:

  • Inactive Catalyst: The active catalyst for Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.

    • Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst. The choice of ligand and solvent can influence this. Alternatively, consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Thoroughly degas all solvents and reagents. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Inappropriate Ligand: The electron-deficient nature of the pyridine ring and the presence of the sulfonamide group can make oxidative addition challenging. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Switch to bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote oxidative addition and stabilize the palladium catalyst.

  • Suboptimal Temperature: The reaction may require more thermal energy to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. If using conventional heating, you might increase from 80°C to 100°C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]

Q2: I am observing significant formation of a byproduct that is my boronic acid starting material but with the boron group replaced by a hydrogen (protodeboronation). How can I prevent this?

A2: Protodeboronation is a common side reaction in Suzuki couplings, especially when using water as a co-solvent. It is the cleavage of the C-B bond by a proton source.

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.

    • Solution: Ensure your solvents are anhydrous and your base is of high purity and dry. If using a hydrated base (e.g., K₃PO₄·H₂O), account for the water content.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation.

    • Solution: If protodeboronation is a major issue, consider using a non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF).

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.

  • Strict Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

    • Solution: As mentioned in A1, rigorous degassing of solvents and maintaining an inert atmosphere throughout the experiment is crucial.

  • Control of Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling.

    • Solution: Use a modest excess of the boronic acid (typically 1.1 to 1.3 equivalents).[2]

Q4: I am getting a complex mixture of products, including what appears to be debromination of my starting material. What could be the cause?

A4: Debromination (hydrodehalogenation) of the aryl bromide is another potential side reaction. It can occur when a palladium hydride species is formed, which can then reductively eliminate with the aryl group.

  • Source of Hydride: The hydride can originate from various sources, including solvents (like alcohols) or amine bases.

    • Solution: If using an alcohol-based solvent, consider switching to an aprotic solvent like 1,4-dioxane or toluene. If using an amine base, consider switching to an inorganic base like K₃PO₄ or K₂CO₃.

Q5: The sulfonamide group seems to be affecting the reaction. Are there any specific considerations for this functional group?

A5: The sulfonamide group is generally well-tolerated in Suzuki couplings. However, its strong electron-withdrawing nature can make the pyridine ring more electron-deficient, which can affect the oxidative addition step.

  • Catalyst and Ligand Choice: As mentioned in A1, a more electron-rich and bulky ligand is often beneficial for electron-deficient aryl halides.

  • Potential for Desulfonylation: While less common, under harsh conditions, cleavage of the C-S bond (desulfonylation) could be a possibility, though this is more of a concern with sulfamoyl chlorides.[3][4]

    • Solution: Stick to the recommended reaction temperatures and avoid overly harsh conditions unless necessary for substrate activation.

Data Presentation: Expected Yields

While specific yield data for the Suzuki coupling of this compound is not extensively published, we can extrapolate expected yields based on the coupling of a structurally similar compound, 5-bromothiophene-2-sulfonamide, with various arylboronic acids.[5] These yields serve as a good starting point for what to expect.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenylpyridine-3-sulfonamide65-75
24-Methylphenylboronic acid5-(4-Methylphenyl)pyridine-3-sulfonamide60-70
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyridine-3-sulfonamide68-78
44-Chlorophenylboronic acid5-(4-Chlorophenyl)pyridine-3-sulfonamide55-65
53-Fluorophenylboronic acid5-(3-Fluorophenyl)pyridine-3-sulfonamide50-60
62-Thienylboronic acid5-(2-Thienyl)pyridine-3-sulfonamide60-70

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Below are detailed protocols for both conventional heating and microwave-assisted Suzuki coupling of this compound.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., for 1 mmol of the bromide, use 4 mL of dioxane and 1 mL of water).[6]

  • Stir the reaction mixture at 85-95°C under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heating

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethoxyethane (DME) (anhydrous, degassed)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Add the degassed dimethoxyethane (DME).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Experimental Workflow

G reagents Combine Reactants: This compound Arylboronic acid Base (e.g., K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat Reaction (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for the Suzuki coupling of this compound.

Troubleshooting Logic

G start Low Yield or No Reaction q_catalyst Is the catalyst active? start->q_catalyst s_catalyst Solution: - Use Pd(0) or ensure Pd(II) reduction - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Degas solvents thoroughly q_catalyst->s_catalyst No q_conditions Are reaction conditions optimal? q_catalyst->q_conditions Yes end Improved Yield s_catalyst->end s_conditions Solution: - Increase temperature - Screen different bases (K3PO4, K2CO3) - Use microwave heating q_conditions->s_conditions No q_side_reactions Are side reactions (protodeboronation, homocoupling) problematic? q_conditions->q_side_reactions Yes s_conditions->end s_side_reactions Solution: - Use anhydrous solvents - Strictly exclude oxygen - Adjust boronic acid stoichiometry (1.1-1.3 eq) q_side_reactions->s_side_reactions Yes q_side_reactions->end No s_side_reactions->end

Caption: A troubleshooting decision tree for improving Suzuki coupling yields.

References

Technical Support Center: Synthesis of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromopyridine-3-sulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the two primary stages of the reaction: sulfonation of 3-bromopyridine and amination of the resulting sulfonyl chloride.

Stage 1: Sulfonation of 3-Bromopyridine to 5-Bromopyridine-3-sulfonyl chloride
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfonyl Chloride - Incomplete reaction. - Hydrolysis of the sulfonyl chloride product. - Suboptimal reaction temperature.- Increase reaction time or temperature gradually, monitoring by TLC or LC-MS. - Ensure anhydrous conditions by using freshly distilled solvents and drying reagents. - Optimize the reaction temperature; too low may be too slow, too high can lead to side reactions.
Formation of Multiple Products (Poor Regioselectivity) - Reaction conditions favoring formation of other isomers.- Control the reaction temperature carefully; sulfonation of pyridines can be temperature-dependent. - Consider using a milder sulfonating agent.
Presence of Di-brominated Byproducts - Over-bromination of the starting material or product.- Use a stoichiometric amount of the brominating agent if starting from a non-brominated pyridine derivative. - Purify the 3-bromopyridine starting material to remove any di-brominated impurities.
Product is an Oily or Gummy Solid - Presence of unreacted starting material or solvent residues. - Hydrolysis of the sulfonyl chloride to the sulfonic acid.- Ensure complete removal of solvent under vacuum. - Purify the crude product by recrystallization or column chromatography. - Work up the reaction under strictly anhydrous conditions to prevent hydrolysis.
Stage 2: Amination of 5-Bromopyridine-3-sulfonyl chloride to this compound
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfonamide - Incomplete reaction. - Hydrolysis of the starting sulfonyl chloride. - Use of a weak or hindered amine source.- Increase reaction time or temperature. - Ensure the sulfonyl chloride is dry before use. - Use a more concentrated source of ammonia or a suitable amine surrogate.
Formation of 5-Bromopyridine-3-sulfonic acid - Hydrolysis of the sulfonyl chloride before or during amination.- Perform the amination step immediately after the synthesis and isolation of the sulfonyl chloride. - Use an excess of the aminating agent to drive the reaction to completion. - Maintain anhydrous conditions throughout the process.
Formation of Bis(5-bromopyridin-3-yl)sulfone - A side reaction of the sulfonyl chloride, particularly at elevated temperatures.- Control the reaction temperature carefully during both the sulfonation and amination steps. - Use a less reactive sulfonating agent or milder reaction conditions. - Purify the final product using column chromatography to separate the sulfone byproduct.
Difficult Purification of the Final Product - Presence of polar impurities such as the sulfonic acid or ammonium salts.- Wash the crude product with water to remove water-soluble impurities. - Recrystallize the product from a suitable solvent system. - If necessary, use column chromatography with a polar eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions include the hydrolysis of the intermediate 5-bromopyridine-3-sulfonyl chloride to the corresponding sulfonic acid, the formation of bis(5-bromopyridin-3-yl)sulfone, and potential over-bromination of the pyridine ring if the synthesis starts from a non-brominated precursor.

Q2: How can I minimize the hydrolysis of 5-bromopyridine-3-sulfonyl chloride?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use the sulfonyl chloride intermediate in the subsequent amination step as soon as possible after its preparation and isolation.

Q3: What is the best method to purify the final this compound product?

A3: Purification typically involves recrystallization from a suitable solvent. If significant amounts of byproducts such as the corresponding sulfonic acid or bis-sulfone are present, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities.

Q4: My reaction to form the sulfonyl chloride is not going to completion. What should I do?

A4: If the reaction is sluggish, you can try incrementally increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal conditions without promoting side reactions. Ensure that your sulfonating agent is of good quality and has not decomposed.

Q5: I observe the formation of a significant amount of a high-molecular-weight byproduct. What could it be?

A5: A common high-molecular-weight byproduct in sulfonamide synthesis is the corresponding diaryl sulfone, in this case, bis(5-bromopyridin-3-yl)sulfone. Its formation is often favored at higher reaction temperatures. Careful temperature control is key to minimizing its formation.

Experimental Protocols

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

A general method involves the reaction of 3-bromopyridine with a sulfonating agent like chlorosulfonic acid.

  • Reaction: 3-Bromopyridine is added cautiously to an excess of cold (0 °C) chlorosulfonic acid.

  • Temperature Control: The reaction mixture is then slowly heated to a specific temperature (e.g., 80-120 °C) and maintained for several hours.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

The prepared sulfonyl chloride is then reacted with an ammonia source.

  • Reaction: 5-Bromopyridine-3-sulfonyl chloride is dissolved in a suitable inert solvent (e.g., dioxane, THF).

  • Amination: The solution is treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Work-up: The reaction mixture is stirred for a period, and then the solvent is removed. The residue is typically triturated with water to remove ammonium salts, and the crude sulfonamide is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes potential yields and common impurities based on general knowledge of sulfonamide synthesis. Actual values will vary depending on the specific reaction conditions.

Product/Impurity Typical Yield Range (%) Common Analytical Techniques for Detection Notes
This compound 60 - 85NMR, LC-MS, IRDesired product.
5-Bromopyridine-3-sulfonic acid 5 - 20LC-MSResulting from hydrolysis of the sulfonyl chloride.
Bis(5-bromopyridin-3-yl)sulfone 2 - 10LC-MS, NMRFormation is temperature-dependent.
Di-brominated Pyridine Derivatives < 5GC-MS, LC-MSArises from impure starting material or over-bromination.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 3-Bromopyridine 3-Bromopyridine Sulfonyl_Chloride 5-Bromopyridine-3-sulfonyl chloride 3-Bromopyridine->Sulfonyl_Chloride Sulfonation Dibromo_Product Di-bromopyridine Derivatives 3-Bromopyridine->Dibromo_Product Excess Br2 Sulfonating_Agent Sulfonating Agent (e.g., ClSO3H) Sulfonating_Agent->Sulfonyl_Chloride Sulfonamide This compound Sulfonyl_Chloride->Sulfonamide Amination Sulfonic_Acid 5-Bromopyridine-3-sulfonic acid Sulfonyl_Chloride->Sulfonic_Acid H2O Sulfone Bis(5-bromopyridin-3-yl)sulfone Sulfonyl_Chloride->Sulfone Heat Ammonia Ammonia (or surrogate) Ammonia->Sulfonamide Hydrolysis Hydrolysis (Side Reaction) Sulfone_Formation Sulfone Formation (Side Reaction) Over_Bromination Over-bromination (Side Reaction)

Caption: Main reaction pathway and common side reactions in the synthesis of this compound.

Experimental_Workflow Start Start: 3-Bromopyridine Sulfonation Sulfonation (e.g., with ClSO3H) Start->Sulfonation Quench Reaction Quench (Ice water) Sulfonation->Quench Filter1 Filtration & Washing (Anhydrous conditions) Quench->Filter1 QC1 QC Check 1: Crude Sulfonyl Chloride (NMR, Purity) Filter1->QC1 Amination Amination (with Ammonia) QC1->Amination Proceed if pure enough Workup Aqueous Work-up (Remove salts) Amination->Workup Filter2 Filtration & Drying Workup->Filter2 QC2 QC Check 2: Crude Sulfonamide (TLC, LC-MS) Filter2->QC2 Purification Purification (Recrystallization or Column Chromatography) QC2->Purification Proceed to purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A general experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 5-Bromopyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromopyridine-3-sulfonamide derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The desired product is not efficiently recovered from the column.

  • Significant amount of product remains on the column or is eluted with impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too low to effectively move the polar sulfonamide derivative off the column. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1]
Product Adsorption to Silica Gel The basic nature of the pyridine ring can lead to strong interaction with the acidic silica gel, causing tailing and poor recovery. Deactivate the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine. Alternatively, consider using a different stationary phase like neutral or basic alumina.
Product Instability on Silica Gel Some sulfonamide derivatives can be sensitive to the acidic nature of silica gel, leading to degradation. Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina.
Issue 2: Oiling Out During Recrystallization

Symptoms:

  • The compound separates from the solution as an oil rather than forming crystals upon cooling.

Possible Causes & Solutions:

CauseSolution
High Impurity Content A high concentration of impurities can inhibit crystal lattice formation. Attempt a preliminary purification step, such as a quick filtration through a small plug of silica, before recrystallization.
Inappropriate Solvent Choice The boiling point of the solvent may be too high, or the compound may be too soluble in the chosen solvent even at low temperatures. Screen for a more suitable solvent or a solvent pair. For pyridine derivatives, a common and effective solvent pair is ethyl acetate and hexanes.[1]
Cooling Too Rapidly Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as 5-bromopyridine-3-sulfonyl chloride and the corresponding amine, as well as byproducts from the reaction. Depending on the synthetic route, impurities from side reactions like over-bromination or hydrolysis of the sulfonyl chloride can also be present.

Q2: How can I remove colored impurities from my this compound derivative?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. After stirring for a few minutes, remove the charcoal by hot filtration. The desired product should remain in the filtrate.

Q3: My this compound derivative is a very polar compound and streaks on the TLC plate. What can I do?

A3: Streaking on TLC is often due to the interaction of the basic pyridine moiety with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your developing solvent system. This will help to obtain sharper spots and a more accurate assessment of purity.

Q4: What are some recommended solvent systems for the recrystallization of this compound derivatives?

A4: The choice of solvent is highly dependent on the specific derivative. However, some commonly used solvents for the recrystallization of brominated pyridine derivatives include ethanol, methanol, ethyl acetate/hexane mixtures, and toluene.[1] Small-scale solubility tests are crucial to identify the ideal solvent or solvent pair for your specific compound.

Data Presentation

Table 1: HPLC Purity Analysis Parameters for Sulfonamide Derivatives

This table provides typical parameters for the purity analysis of sulfonamide derivatives using High-Performance Liquid Chromatography (HPLC).

ParameterValue/ConditionReference
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase A 0.1% Phosphoric acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 254 nm or 265 nm[2][3]
Column Temperature 25-30 °C[2][3]
Injection Volume 5-10 µL[2][3]
Table 2: Quantitative Purity Analysis Data for a Representative Sulfonamide

This table summarizes typical validation data for an HPLC method used to quantify impurities in a sulfonamide product.

ParameterResultReference
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.020-0.27 µg/L[4]
Limit of Quantification (LOQ) 0.080-0.91 µg/L[4]
Recovery 85-115%[3]
Precision (%RSD) < 5%[4]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, with and without 0.5% triethylamine).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Run the column with the determined eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents extraction Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization Partially Pure purity_check Purity Check (TLC, HPLC) recrystallization->purity_check characterization Characterization (NMR, MS) purity_check->characterization Pure Product end Final Product characterization->end Final Product

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Problem low_yield Low Yield start->low_yield streaking Streaking/Tailing start->streaking oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals solution1 Incorrect Eluent Adsorption to Silica low_yield->solution1 Possible Causes solution2 Basic Nature of Pyridine Acidic Silica streaking->solution2 Possible Causes solution3 High Impurity Incorrect Solvent oiling_out->solution3 Possible Causes solution4 Too Much Solvent Solution Not Saturated no_crystals->solution4 Possible Causes

Caption: Troubleshooting logic for common purification challenges.

signaling_pathway cluster_pathway1 Carbonic Anhydrase Inhibition cluster_pathway2 JAK/STAT Pathway Modulation drug 5-Bromopyridine-3- sulfonamide Derivative ca_enzyme Carbonic Anhydrase drug->ca_enzyme Inhibits jak_stat JAK/STAT Pathway drug->jak_stat Modulates physiological_effect1 Altered pH Homeostasis (e.g., Diuresis, Antiglaucoma) ca_enzyme->physiological_effect1 Leads to physiological_effect2 Modulation of Inflammation and Immune Response jak_stat->physiological_effect2 Leads to

References

Technical Support Center: Optimizing Reactions with 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-sulfonamide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters. This is widely used to synthesize biaryl and hetero-biaryl structures.

  • Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines. This is a key method for synthesizing N-aryl and N-heteroaryl amines.

Q2: I am experiencing poor solubility of this compound in my reaction solvent. What can I do?

A2: Poor solubility is a common issue that can impede reaction rates and lower yields. This compound is a polar molecule. Consider the following solvents, starting with polar aprotic options:

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, Tetrahydrofuran (THF), and Acetonitrile (ACN).

  • Solvent Screening: A small-scale solubility test with your chosen solvent system is recommended before proceeding with the full-scale reaction.

  • Co-solvents: In Suzuki-Miyaura reactions, a co-solvent system, such as Dioxane/water or DMF/water, is often employed to dissolve both the organic substrate and the inorganic base.

Q3: What are the key considerations for selecting a base in reactions with this compound?

A3: The choice of base is critical and depends on the specific reaction and the sensitivity of your substrates.

  • For Suzuki-Miyaura Couplings: Inorganic bases are common. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction outcome. For challenging couplings, a stronger base like K₃PO₄ may be more effective.

  • For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, if your substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although this may require higher reaction temperatures or longer reaction times.

Q4: Can the sulfonamide group interfere with the reaction?

A4: The sulfonamide group is generally stable under typical cross-coupling conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the sulfonamide can occur. It is important to control the reaction conditions to minimize potential side reactions. Most sulfonamides are hydrolytically stable at a pH of 9.0.[1][2]

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure the in situ reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active precatalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos).
Inappropriate Base The base may be too weak or poorly soluble. For Suzuki couplings, try switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, ensure a sufficiently strong base like NaOtBu is used, provided the substrate is stable. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice The reactants may not be fully dissolved. Refer to the solubility FAQ and consider a different solvent or a co-solvent system. For Buchwald-Hartwig aminations, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas your solvents and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, consider incrementally increasing the temperature.
Significant Side Product Formation
Side Product Potential Cause Troubleshooting Steps
Protodebromination (loss of Bromine) Presence of protic impurities or excess water.Use anhydrous solvents and reagents. Minimize the amount of water in Suzuki reactions.
Homocoupling of Boronic Acid Promoted by the presence of oxygen or an excess of palladium catalyst.Ensure rigorous degassing of the reaction mixture. Consider slightly lowering the catalyst loading.
Hydrolysis of Sulfonamide Harsh basic or acidic conditions and high temperatures.Use the mildest effective base. Minimize reaction time and temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol and should be optimized for your specific substrate.

  • Reaction Setup: To a dry flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a starting point protocol and should be optimized for your specific amine.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_base Combine: - Pd Precatalyst - Ligand - Base reagents Add: - this compound - Amine catalyst_base->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir (80-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes optimize_catalyst Action: Use fresh catalyst, screen ligands, ensure inert atmosphere. check_catalyst->optimize_catalyst No check_reagents Are the starting materials pure and dry? check_conditions->check_reagents Yes optimize_conditions Action: Screen different bases and solvents, increase temperature. check_conditions->optimize_conditions No check_reagents->optimize_conditions No optimize_catalyst->start Re-run optimize_conditions->start Re-run purify_reagents Action: Purify starting materials, use anhydrous solvents. purify_reagents->start Re-run

Caption: A logical approach to troubleshooting low-yield reactions.

References

troubleshooting low reactivity of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 5-Bromopyridine-3-sulfonamide in various chemical transformations. The information is tailored to address common challenges in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Troubleshooting Low Reactivity of this compound

Low reactivity of this compound can often be attributed to the electronic properties of the molecule and suboptimal reaction conditions. The pyridine nitrogen can coordinate with and inhibit palladium catalysts, while the strongly electron-withdrawing sulfonamide group significantly influences the electron density of the pyridine ring. This can make the C-Br bond less susceptible to oxidative addition in some cross-coupling reactions.

Common Issues and Recommended Solutions in Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low or no conversion in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Potential Causes & Solutions:

Potential CauseRecommended Action
Catalyst Inhibition The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center. Consider using a pre-catalyst that is less susceptible to inhibition.
Inefficient Oxidative Addition The electron-deficient nature of the pyridine ring, due to the sulfonamide group, can make the oxidative addition of the C-Br bond to the Pd(0) center sluggish. Increase the reaction temperature, use a more electron-rich ligand, or switch to a more active palladium pre-catalyst.
Inappropriate Base The choice of base is critical. For Suzuki-Miyaura, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
Solvent Effects The solvent can significantly influence catalyst solubility and reactivity. For Suzuki-Miyaura, polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are common. For Buchwald-Hartwig, anhydrous toluene or dioxane are frequently used.
Ligand Decomposition Phosphine ligands can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Side Reactions Protodeborylation of the boronic acid (in Suzuki-Miyaura) or hydrodehalogenation of the starting material can be competing side reactions. Use anhydrous conditions and consider using boronic esters to minimize protodeborylation. Thoroughly degas the reaction mixture to prevent hydrodehalogenation.

Troubleshooting Workflow for Low Reactivity in Cross-Coupling Reactions

G cluster_start Start: Low Reactivity Observed cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent and Setup Check cluster_outcome Outcome Start Low Conversion of this compound Catalyst Change Ligand (e.g., to bulky phosphine like XPhos) Start->Catalyst Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu for Buchwald-Hartwig) Start->Base Inert Ensure Rigorous Inert Atmosphere Start->Inert Precatalyst Switch Palladium Pre-catalyst (e.g., Pd₂(dba)₃ to a G3 pre-catalyst) Catalyst->Precatalyst Success Improved Reactivity Precatalyst->Success Solvent Change Solvent (e.g., Toluene, Dioxane, DMF/Water) Base->Solvent Temperature Increase Reaction Temperature Solvent->Temperature Temperature->Success Anhydrous Use Anhydrous Solvents and Reagents Inert->Anhydrous Anhydrous->Success

Caption: A troubleshooting workflow for addressing low reactivity in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing no product in my Suzuki-Miyaura coupling with this compound. What is the most likely cause?

A1: The most common issue with electron-deficient bromopyridines is catalyst inhibition or deactivation. The pyridine nitrogen can bind strongly to the palladium center, preventing it from participating in the catalytic cycle. We recommend switching to a catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can help to prevent the pyridine from coordinating to the palladium and can also facilitate the often rate-limiting oxidative addition step. Also, ensure your base is sufficiently strong; potassium phosphate (K₃PO₄) is often a good choice for these substrates.

Q2: My Buchwald-Hartwig amination of this compound is giving a low yield. How can I improve it?

A2: Low yields in Buchwald-Hartwig aminations of this substrate are often due to a combination of factors. Firstly, ensure you are using a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS). Secondly, the choice of ligand is critical. For many amine couplings with electron-deficient heteroaryl halides, bulky biarylphosphine ligands are effective. Consider screening a panel of ligands to find the optimal one for your specific amine. Finally, ensure your reaction is run under strictly anhydrous and anaerobic conditions, as both water and oxygen can lead to side reactions and catalyst decomposition.

Q3: Is this compound a good candidate for nucleophilic aromatic substitution (SNAr)?

A3: Yes, the presence of the strongly electron-withdrawing sulfonamide group at the 3-position, along with the inherent electron-deficient nature of the pyridine ring, makes this substrate well-suited for SNAr reactions. The electron-withdrawing group helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. You can expect this compound to react with strong nucleophiles like alkoxides, thiolates, and amines, often under milder conditions than would be required for a less activated aryl bromide.

Q4: I am observing a significant amount of starting material decomposition. What could be the cause?

A4: Decomposition can occur if the reaction temperature is too high or if the reaction is run for an extended period in the presence of a strong base. The sulfonamide group can be sensitive to harsh basic conditions at elevated temperatures. Try lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to avoid prolonged reaction times once the starting material has been consumed. If possible, use a milder base that still provides an adequate reaction rate.

Q5: What is the expected order of reactivity for the halide in palladium-catalyzed cross-coupling reactions?

A5: Generally, for palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the order I > Br > Cl. Therefore, if you are experiencing low reactivity with this compound, and an iodo-analogue is available, it would be expected to be more reactive. Conversely, the corresponding chloro-analogue would likely be even less reactive and require a more specialized and active catalyst system.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-Br C Transmetalation Complex B->C Ar'-B(OH)₂ Base D Reductive Elimination Complex C->D D->A Ar-Ar' Product 5-Aryl-pyridine- 3-sulfonamide D->Product ArBr 5-Bromopyridine- 3-sulfonamide ArBr->B ArBOH2 Arylboronic Acid ArBOH2->C

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Reaction Optimization

Workflow Start Define Reaction: Substrate + Reagent Screen_Catalyst Screen Catalysts and Ligands Start->Screen_Catalyst Screen_Base Screen Bases Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Screen_Temp Screen Temperatures Screen_Solvent->Screen_Temp Analysis Analyze Results (TLC, LC-MS, NMR) Screen_Temp->Analysis Analysis->Start No Reaction/ Low Yield Optimization Further Optimization (Concentration, Time) Analysis->Optimization Promising Conditions Scale_Up Scale-up Reaction Optimization->Scale_Up

Caption: A logical workflow for optimizing a chemical reaction.

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromopyridine-3-sulfonamide in catalytic reactions. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and reaction optimization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My cross-coupling reaction with this compound has stalled or is showing very low conversion to the desired product. What are the potential causes related to catalyst poisoning?

Answer: Low or no conversion is a primary indicator of catalyst deactivation, which can be particularly challenging with a substrate like this compound due to its inherent structural features. The primary suspects are:

  • Pyridine-Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This is a common issue with pyridine-containing substrates.

  • Sulfonamide Group Interaction: Sulfur-containing compounds are well-known poisons for palladium catalysts.[4][5][6] While the sulfonamide group is generally stable, under certain reaction conditions, it or its degradation products could interact with the catalyst.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[1][3]

  • Impure Reagents: Impurities in the starting material, solvents, or other reagents can introduce catalyst poisons.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Protecting Groups: Consider protecting the sulfonamide nitrogen if it is suspected to be interfering with the reaction.

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. If necessary, purify the this compound before use.

  • Catalyst Choice: For challenging couplings, consider using pre-formed Pd(0) catalysts or highly active precatalysts.[1]

Issue 2: Observation of Significant Side Product Formation (e.g., Dehalogenation)

Question: I am observing a significant amount of dehalogenated product (Pyridine-3-sulfonamide) instead of my desired coupled product. What could be causing this?

Answer: The formation of a dehalogenated byproduct is often a sign of an undesired reaction pathway that can be exacerbated by catalyst-related issues.

  • Cause: Dehalogenation can be promoted by certain phosphine ligands and bases, particularly at elevated temperatures.[1] It can also occur if the catalytic cycle is stalled after oxidative addition, and the resulting intermediate undergoes a side reaction.

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature may help to minimize dehalogenation.[1]

    • Screen Ligands and Bases: Experiment with different ligands or milder bases that are less prone to promoting this side reaction.

    • Minimize Reaction Time: If the desired product is formed but dehalogenation increases with time, reducing the overall reaction time could improve the yield of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Can this compound itself act as a catalyst poison?

A1: Yes, the substrate itself can contribute to catalyst deactivation. The primary concern is the pyridine nitrogen, which can bind to the palladium catalyst and inhibit its activity.[1][2][3] While the sulfonamide group is a potential source of sulfur, it is generally less likely to be the primary poison compared to the more accessible pyridine nitrogen.

Q2: What are the most common catalyst poisons to be aware of in palladium-catalyzed reactions?

A2: Besides the substrate-specific issues, general catalyst poisons for palladium-catalyzed reactions include:

  • Sulfur Compounds: A wide range of organic and inorganic sulfur compounds are potent poisons.[4][7]

  • Water and Oxygen: Excess water or oxygen can lead to the deactivation of the catalyst, especially for sensitive systems.[8]

  • Other Nitrogen-Containing Compounds: Certain nitrogen heterocycles, nitriles, and nitro compounds can bind to the palladium center and act as inhibitors.[8]

Q3: Are there any specific recommendations for catalyst and ligand combinations for reactions with this compound?

A3: For Suzuki and Buchwald-Hartwig reactions involving electron-deficient and potentially coordinating substrates like this compound, highly active catalyst systems are often required. Consider using palladium sources like Pd2(dba)3 or Pd(OAc)2 in combination with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to promote efficient oxidative addition and reductive elimination while minimizing catalyst deactivation.

Q4: How can I regenerate a poisoned palladium catalyst?

A4: Regeneration of a poisoned palladium catalyst can be challenging. For catalysts poisoned by sulfur compounds, treatments with oxidizing agents have been explored.[9][10] However, for laboratory-scale reactions, it is often more practical to prevent poisoning in the first place by using pure reagents and robust reaction conditions. If catalyst deactivation is observed, increasing the catalyst loading might be a pragmatic approach to drive the reaction to completion, although this is not ideal.

Quantitative Data Summary

The following table summarizes the impact of common catalyst poisons on palladium catalyst activity. Note that these are general findings and the specific effects can vary depending on the reaction conditions.

Catalyst PoisonTypical SourceEffect on Palladium CatalystMitigation Strategy
Sulfur Compounds Impurities in reagents, degradation of sulfur-containing substratesStrong and often irreversible binding to the palladium surface, leading to complete deactivation.[4][5]Use high-purity reagents; pre-treat starting materials if sulfur contamination is suspected.
Pyridine/Nitrogen Heterocycles Substrate, solvent, or additivesReversible or irreversible coordination to the palladium center, inhibiting substrate binding and catalytic turnover.[1][11]Use bulky ligands to sterically hinder pyridine binding; use of protecting groups.
Oxygen Atmospheric contaminationOxidation of active Pd(0) to inactive Pd(II) species; oxidation of phosphine ligands.[1]Rigorous degassing of solvents and reaction setup; maintaining an inert atmosphere.
Water Solvents, reagents, atmospheric moistureCan promote catalyst decomposition and side reactions such as boronic acid decomposition in Suzuki couplings.Use anhydrous solvents and reagents; dry glassware thoroughly.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction with this compound

This is a general starting point; optimization of the base, solvent, and temperature will likely be necessary.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used to dissolve all reactants.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts related to catalyst poisoning and troubleshooting workflows.

CatalystPoisoningMechanism cluster_active Active Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Pd Active Pd(0) Catalyst Reaction Desired Reaction Active_Pd->Reaction Catalyzes Poisoned_Catalyst Inactive Poisoned Catalyst Active_Pd->Poisoned_Catalyst Deactivation Reaction->Active_Pd Regenerates Poison Poison (e.g., Pyridine-N, Sulfur) Poison->Poisoned_Catalyst Binds to

Caption: Mechanism of catalyst deactivation by a poison.

TroubleshootingWorkflow Start Low/No Product Yield CheckCatalyst Check Catalyst System - Fresh Catalyst? - Appropriate Ligand? Start->CheckCatalyst CheckConditions Verify Reaction Conditions - Degassed Solvents? - Anhydrous? CheckCatalyst->CheckConditions [Catalyst OK] Optimize Systematically Optimize - Screen Ligands - Screen Bases/Solvents - Vary Temperature CheckCatalyst->Optimize [Issue Found] CheckReagents Assess Reagent Purity - Pure Substrate? - Fresh Base? CheckConditions->CheckReagents [Conditions OK] CheckConditions->Optimize [Issue Found] CheckReagents->Optimize [Reagents OK or Issue Found] Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Purification Strategies for Bromopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of bromopyridine sulfonamides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of bromopyridine sulfonamides, offering potential causes and suggested solutions.

Crystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The solubility of the compound is exceeded at a temperature above its melting point.Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[1]
No crystal formation upon cooling. The chosen solvent is too effective at all temperatures; the product is highly soluble even when cold.- Try a different solvent or a mixed solvent system. - Induce crystallization by adding a less polar anti-solvent to a warm, saturated solution. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[1][2]
Recrystallized product is still impure. - Impurities with similar solubility are co-crystallizing with the product. - Incomplete removal of starting materials or byproducts.- Perform a second recrystallization, potentially with a different solvent system. - Consider a pre-purification step, such as an acid-base extraction, to remove impurities with different chemical properties.[2]
Rapid cooling leads to small crystals or precipitate. Cooling the solution too quickly can trap impurities.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to maximize yield.[2]
Crude product is an oil and will not solidify. - Residual high-boiling solvent may be present. - A significant amount of impurities can lower the melting point.- Remove residual solvent under a high vacuum, with gentle heating if necessary. - Attempt to precipitate the product by adding a non-polar anti-solvent (e.g., hexanes) to a concentrated solution of the crude oil in a polar solvent.[2]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities (co-elution). - The eluent system is not optimized. - The column is overloaded with crude material. - The flow rate is too high.- Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. - Use a larger column or reduce the amount of crude material loaded. - Decrease the flow rate to allow for better equilibration and separation.[3]
Compound streaks or does not move from the origin. - The eluent is not polar enough. - The compound, being basic, is strongly adsorbed to the acidic silica gel.- Gradually increase the polarity of the eluent. - Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing.[1][3]
Product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).[3]
Cracking or channeling of the silica gel bed. - The column was not packed properly. - The column ran dry.- Ensure the silica gel is packed as a uniform slurry. - Always maintain a level of solvent above the silica bed.[3]
Liquid-Liquid Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Formation of an emulsion at the aqueous-organic interface. - High concentration of materials. - Vigorous shaking. - Presence of particulate matter.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently rock the separatory funnel instead of shaking vigorously. - Filter the reaction mixture to remove any solids before extraction.[3]
Poor recovery of the product in the organic layer. - The pH of the aqueous layer is incorrect. - Insufficient volume of extraction solvent.- Adjust the pH of the aqueous layer to ensure the bromopyridine sulfonamide is in its neutral, less water-soluble form.[3][4] - Increase the volume of the organic solvent used or perform multiple extractions with smaller volumes for better efficiency.[3]
Discoloration of the organic layer. Presence of colored impurities.- Wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite if oxidation is suspected. - Treat the organic layer with activated carbon, followed by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying bromopyridine sulfonamides?

A1: The most common and effective purification methods are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.[3]

Q2: What are some typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and other positional isomers. The specific impurities will depend heavily on the synthetic route employed.[3]

Q3: How can I identify the impurities in my crude product?

A3: Thin-Layer Chromatography (TLC) is a quick method to get a preliminary idea of the number of components in your crude product. For more definitive identification, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q4: What are good starting solvents for recrystallization?

A4: Based on structurally similar compounds, polar protic solvents are often a good starting point. These can include ethanol, methanol, or a mixture of ethanol and water. For compounds with lower solubility, Dimethyl Sulfoxide (DMSO) followed by the addition of a less polar anti-solvent may be effective.[2]

Q5: How can I remove colored impurities?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, swirl the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that using an excessive amount of charcoal can lead to a loss of your product due to adsorption.[1]

Experimental Protocols & Workflows

General Recrystallization Workflow

G cluster_0 Recrystallization Protocol Dissolution Dissolution Hot_Filtration Hot_Filtration Dissolution->Hot_Filtration Insoluble impurities? Cooling Cooling Dissolution->Cooling No Hot_Filtration->Cooling Yes Crystal_Collection Crystal_Collection Cooling->Crystal_Collection Drying Drying Crystal_Collection->Drying

Caption: General experimental workflow for purification by recrystallization.

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent until the solid just dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, activated charcoal can be added before this step.[3]

  • Cooling: Allow the hot solution to cool slowly to room temperature to allow for crystal formation. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[3]

General Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol Column_Packing Column_Packing Sample_Loading Sample_Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction_Collection Elution->Fraction_Collection Analysis Analysis Fraction_Collection->Analysis Monitor by TLC Analysis->Fraction_Collection Continue Elution Solvent_Evaporation Solvent_Evaporation Analysis->Solvent_Evaporation Pool Pure Fractions

Caption: General experimental workflow for purification by column chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed. Alternatively, a dry loading technique can be used for products with poor solubility in the eluent.[1]

  • Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in separate fractions as it exits the column.

  • Analysis: Analyze the collected fractions using a suitable technique, such as TLC, to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

References

Technical Support Center: 5-Bromopyridine-3-sulfonamide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling byproducts when using 5-Bromopyridine-3-sulfonamide in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together. In the context of your experiments, this can result in the formation of a bipyridine-disulfonamide byproduct from two molecules of this compound, or a dimer of your coupling partner (e.g., a biaryl from a boronic acid in a Suzuki coupling or a diyne from a terminal alkyne in a Sonogashira coupling). This unwanted reaction consumes your starting materials, reduces the yield of your desired product, and complicates purification.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling with this compound. What are the primary causes?

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[1] Additionally, using a Pd(II) precatalyst that is not efficiently reduced to Pd(0) can also lead to an increase in homocoupling.[3][4]

Q3: In my Sonogashira coupling, I'm seeing a significant amount of alkyne dimer. What is causing this?

The homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling and is a common side reaction.[5][6] This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

Q4: How does the electron-deficient nature of the this compound ring affect the likelihood of homocoupling?

The pyridine nitrogen and the electron-withdrawing sulfonamide group make the pyridine ring electron-deficient. This generally makes the oxidative addition step of the catalytic cycle easier. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive species, which might indirectly favor side reactions like homocoupling under certain conditions.[1][3]

Troubleshooting Guides

Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
High levels of boronic acid homocoupling byproduct. Presence of oxygen in the reaction.Ensure rigorous exclusion of oxygen by using flame-dried glassware, properly degassing solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas), and maintaining a positive pressure of argon or nitrogen throughout the reaction.[1][2]
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a precatalyst designed for efficient generation of Pd(0) such as a Buchwald G3 or G4 precatalyst.[8] Consider adding a mild reducing agent like potassium formate.[2][9][10]
Inappropriate ligand choice.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][8] These can promote the desired cross-coupling and sterically hinder the formation of intermediates that lead to homocoupling.[8]
Suboptimal base selection.Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are less likely to promote side reactions compared to strong bases.[8]
Excess of boronic acid.While a slight excess (1.1-1.5 equivalents) is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific substrates.[1]
Minimizing Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
Issue Potential Cause Recommended Solution
Significant formation of alkyne dimer. Presence of oxygen.Strictly anaerobic conditions are crucial. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[5]
High concentration of copper(I) catalyst.Reduce the amount of the copper(I) co-catalyst (e.g., CuI) or consider a copper-free Sonogashira protocol.
Rate of alkyne addition.Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction.[5]
Choice of base and solvent.An amine base like triethylamine or diisopropylamine is typically used and can also serve as the solvent.[11][12] For less reactive bromides, a more polar aprotic solvent like DMF may be beneficial.[5] The choice of base can significantly impact the reaction.[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate glovebox or under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound with Minimized Homocoupling

This protocol is a general starting point and should be optimized for each specific terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2.0 mol%)

  • CuI (1.0 mol%)

  • Triethylamine (anhydrous, degassed)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise over 10-15 minutes with vigorous stirring at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Homocoupling start High Boronic Acid Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Action: Improve degassing (freeze-pump-thaw, inert gas sparging). check_oxygen->degas No check_pd_source What is the Palladium source? check_oxygen->check_pd_source Yes degas->check_pd_source pd_ii Pd(II) precatalyst (e.g., Pd(OAc)₂) check_pd_source->pd_ii pd_0 Pd(0) source or efficient precatalyst. check_pd_source->pd_0 switch_catalyst Action: Switch to Pd(0) source or use a modern precatalyst (e.g., Buchwald G3). Consider adding a mild reducing agent. pd_ii->switch_catalyst check_ligand Is a bulky, electron-rich ligand being used? pd_0->check_ligand switch_catalyst->check_ligand use_better_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos). check_ligand->use_better_ligand No optimized Homocoupling Minimized check_ligand->optimized Yes use_better_ligand->optimized

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki reactions.

Sonogashira_Homocoupling_Mitigation start High Alkyne Homocoupling (Glaser Coupling) check_conditions Review Reaction Conditions start->check_conditions anaerobic Ensure Strictly Anaerobic Conditions check_conditions->anaerobic slow_addition Slowly Add Terminal Alkyne check_conditions->slow_addition copper_conc Reduce Copper (I) Catalyst Loading check_conditions->copper_conc result Reduced Homocoupling anaerobic->result slow_addition->result copper_free Consider Copper-Free Protocol copper_conc->copper_free copper_free->result

Caption: Key strategies to mitigate alkyne homocoupling in Sonogashira reactions.

References

Technical Support Center: Synthesis of 5-Bromopyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential scale-up issues in the synthesis of 5-bromopyridine-3-sulfonamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound and its derivatives.

Issue 1: Low Yield of 5-Bromopyridine-3-sulfonyl Chloride

  • Question: We are experiencing a significant drop in yield for the synthesis of 5-bromopyridine-3-sulfonyl chloride upon scaling up from lab to pilot plant. What are the potential causes and solutions?

  • Answer: Low yields during the scale-up of sulfonyl chloride synthesis are a common challenge. Several factors could be contributing to this issue:

    • Inadequate Temperature Control: The sulfonation of 5-bromopyridine is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized hotspots, promoting the formation of unwanted byproducts and degradation of the desired product.

      • Solution: Implement a more robust cooling system for the reactor. Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture. Consider a slower, controlled addition of the sulfonating agent (e.g., chlorosulfonic acid) to manage the exotherm.

    • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the sulfonic acid. In a larger reactor, there is a greater surface area and potentially more points for moisture ingress.

      • Solution: Ensure all reagents and solvents are anhydrous. Conduct the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon). Dry all glassware and the reactor thoroughly before use.

    • Side Reactions: At elevated temperatures, side reactions such as polysulfonation or the formation of colored impurities can become more prevalent.

      • Solution: Re-optimize the reaction temperature for the larger scale. A lower temperature with a longer reaction time may be necessary to minimize side reactions.

Issue 2: Poor Yield and Purity in the Sulfonamide Formation Step

  • Question: The reaction of 5-bromopyridine-3-sulfonyl chloride with our amine of interest is giving low yields and multiple impurities at a larger scale. How can we improve this?

  • Answer: The formation of the sulfonamide is a critical step where several parameters can influence the outcome, especially during scale-up:

    • Base Selection and Stoichiometry: The choice and amount of base are crucial. An inappropriate base or incorrect stoichiometry can lead to incomplete reactions or side reactions.

      • Solution: Pyridine or triethylamine are commonly used bases. Ensure the base is pure and dry. A slight excess of the base (1.1-1.5 equivalents) is often beneficial. For a sluggish reaction, a stronger, non-nucleophilic base might be considered, but this requires careful evaluation to avoid unwanted side reactions.

    • Mixing and Reagent Addition: Inefficient mixing in a large reactor can lead to localized high concentrations of reactants, which can cause side product formation.

      • Solution: Use an appropriate overhead stirrer to ensure efficient mixing. Consider adding the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile and minimize dimerization or other side reactions.

    • Work-up and Purification: The isolation and purification of the sulfonamide derivative can be challenging on a larger scale.

      • Solution: Develop a robust work-up procedure that effectively removes unreacted starting materials and byproducts. Crystallization is a common and effective method for purifying sulfonamides at scale. Screen different solvent systems to find one that provides good recovery and high purity.

Issue 3: Difficulty with Product Crystallization and Polymorphism

  • Question: We are struggling to achieve consistent crystallization of our final this compound derivative, and we suspect polymorphism. How can we address this?

  • Answer: Crystallization is a critical step for achieving high purity and a stable solid form. Inconsistent crystallization and polymorphism are common challenges in pharmaceutical development.

    • Solvent Selection: The choice of solvent is paramount for successful crystallization.

      • Solution: Conduct a thorough solvent screen to identify a solvent or solvent system that provides good solubility at high temperatures and low solubility at room temperature or below. Anti-solvent crystallization can also be an effective technique.

    • Cooling Rate and Seeding: The rate of cooling and the use of seed crystals can significantly influence the crystal form and particle size.

      • Solution: A slower, controlled cooling profile is generally preferred to obtain larger, more uniform crystals. Seeding the solution with a small amount of the desired polymorph can help to ensure the formation of the correct crystal form consistently.

    • Characterization of Polymorphs: It is essential to characterize the different crystal forms that may arise.

      • Solution: Utilize techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphs. This will help in selecting the most stable form for further development. The polymorphism of sulfonamides is a known phenomenon and can impact properties like solubility and bioavailability.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the recommended starting materials for the synthesis of this compound?

    • A1: A common starting material is 3-amino-5-bromopyridine, which can be converted to the corresponding diazonium salt and then subjected to a sulfochlorination reaction. Alternatively, direct sulfonation of 5-bromopyridine can be employed, though this may present regioselectivity challenges.

  • Q2: What are the key safety precautions to consider when working with chlorosulfonic acid on a large scale?

    • A2: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

      • Using personal protective equipment (PPE) such as acid-resistant gloves, apron, and a full-face shield.

      • Working in a well-ventilated fume hood or a controlled reactor system with appropriate scrubbing for evolved HCl gas.

      • Adding chlorosulfonic acid slowly and in a controlled manner to the reaction mixture, especially at the initial stages, to manage the exotherm.

      • Having an appropriate quenching agent readily available in case of a runaway reaction.

  • Q3: How can we monitor the progress of the sulfonylation and sulfonamide formation reactions?

    • A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of these reactions. For the sulfonylation reaction, quenching a small aliquot of the reaction mixture in water and analyzing the resulting sulfonic acid can be a useful approach.

Purification and Impurities

  • Q4: What are the common impurities encountered in the synthesis of this compound derivatives?

    • A4: Common impurities can include:

      • Unreacted starting materials (5-bromopyridine, amine).

      • The corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride).

      • Di-sulfonated byproducts.

      • Impurities arising from the degradation of starting materials or products.

  • Q5: What are the recommended methods for purifying the final sulfonamide derivatives on a large scale?

    • A5: Recrystallization is the most common and effective method for purifying solid sulfonamide derivatives at scale. Column chromatography can be used for smaller scale purifications or to isolate specific impurities for characterization, but it is often less practical for large-scale production.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Yield (%) 80-90%65-75%Heat transfer limitations, potential for side reactions.
Reaction Time 2-4 hours6-8 hoursSlower reagent addition to control exotherm.
Temperature 0-5 °C-5 to 0 °CImproved cooling capacity needed to manage the larger exotherm.
Purity (HPLC) >95%90-95%Increased potential for impurity formation due to longer reaction times and temperature gradients.
Key Impurity 5-Bromopyridine-3-sulfonic acid (<2%)5-Bromopyridine-3-sulfonic acid (3-5%), Di-sulfonated byproduct (1-2%)Stricter moisture control and optimized temperature profile are crucial.

Table 2: Troubleshooting Guide for Sulfonamide Formation

IssuePotential CauseRecommended ActionExpected Outcome
Low Conversion Insufficient baseIncrease base to 1.5 equivalentsDrive reaction to completion
Low reaction temperatureGradually increase temperature to 40-50 °CIncrease reaction rate
Multiple Byproducts Rapid addition of sulfonyl chlorideAdd sulfonyl chloride solution dropwise over 1-2 hoursMinimize side reactions
Inefficient mixingUse an overhead stirrer with appropriate impeller designEnsure homogeneous reaction mixture
Product Oiling Out Inappropriate solventScreen for a solvent system where the product has lower solubilityInduce crystallization

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

Materials:

  • 5-Bromopyridine (1.0 kg, 6.33 mol)

  • Chlorosulfonic acid (2.2 L, 33.2 mol)

  • Thionyl chloride (0.9 L, 12.3 mol)

  • Toluene (10 L)

  • Ice

Procedure:

  • Charge a 20 L jacketed glass reactor with chlorosulfonic acid and cool to -5 °C.

  • Slowly add 5-bromopyridine to the reactor over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and slowly add thionyl chloride over 1 hour.

  • Heat the mixture to 70 °C for 2 hours.

  • Cool the reaction mixture to 0-5 °C and carefully quench by slowly adding it to a mixture of ice (10 kg) and toluene (5 L).

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride.

Protocol 2: Synthesis of a this compound Derivative

Materials:

  • 5-Bromopyridine-3-sulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (10 volumes)

Procedure:

  • Charge a suitable reactor with the amine and DCM.

  • Cool the solution to 0-5 °C.

  • In a separate vessel, dissolve 5-bromopyridine-3-sulfonyl chloride in DCM.

  • Slowly add the 5-bromopyridine-3-sulfonyl chloride solution to the amine solution over 1-2 hours, maintaining the temperature below 10 °C.

  • Add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Derivative Synthesis cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Purification s1_start 5-Bromopyridine s1_process Sulfonylation Reaction (-5 to 80 °C) s1_start->s1_process s1_reagent Chlorosulfonic Acid / Thionyl Chloride s1_reagent->s1_process s1_product 5-Bromopyridine-3-sulfonyl Chloride s1_process->s1_product s2_start 5-Bromopyridine-3-sulfonyl Chloride s1_product->s2_start s2_process Sulfonamide Coupling (0 °C to RT) s2_start->s2_process s2_reagent Amine (R-NH2) s2_reagent->s2_process s2_base Base (e.g., Triethylamine) s2_base->s2_process s2_product Crude 5-Bromo-N-R-pyridine-3-sulfonamide s2_process->s2_product s3_start Crude Product s2_product->s3_start s3_process Recrystallization s3_start->s3_process s3_product Pure this compound Derivative s3_process->s3_product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

Many pyridine-sulfonamide derivatives are investigated as kinase inhibitors. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and a key target in cancer therapy.

vegf_signaling_pathway VEGF Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFR (Tyrosine Kinase Receptor) VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->VEGFR Inhibits (ATP-binding site) Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the VEGF signaling pathway by a this compound derivative.

managing temperature sensitivity in 5-Bromopyridine-3-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving 5-Bromopyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes, with a particular focus on managing temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving the sulfonamide group of this compound?

A1: For reactions directly involving the sulfonamide moiety, such as N-alkylation or acylation, it is generally advisable to maintain a low temperature, typically between 0°C and 15°C. This helps to prevent side reactions and degradation of the starting material or product.[1] Excessive heat can lead to the formation of impurities and colored byproducts.[1]

Q2: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound. What is the optimal temperature?

A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically require higher temperatures to proceed efficiently. For bromopyridine substrates, a temperature range of 80-110°C is common.[2] However, it is crucial to monitor the reaction closely, as elevated temperatures can also lead to catalyst decomposition and undesirable side reactions.[3]

Q3: My reaction mixture is turning dark or black at elevated temperatures. What could be the cause?

A3: A dark or black precipitate in a palladium-catalyzed reaction often indicates the decomposition of the palladium catalyst to form palladium black, which is catalytically inactive.[3] This can be caused by excessively high temperatures. In other reactions, high heat can promote oxidative side reactions and thermal decomposition of reagents or products, leading to colored impurities.[1]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction at high temperatures?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, which can inhibit its catalytic activity. This issue can be more pronounced at elevated temperatures. The use of bulky phosphine ligands can help to shield the palladium center and mitigate this inhibition.[4]

Q5: What are common temperature-related side reactions to be aware of?

A5: At elevated temperatures, particularly in Suzuki-Miyaura coupling, side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can become more prevalent.[4][5] For reactions involving the sulfonamide group, high temperatures can lead to oversulfonation or other secondary reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield in Sulfonamide Modification Reactions
Symptom Possible Cause (Temperature-Related) Suggested Solution
Low conversion of starting materialReaction temperature is too low, leading to a slow reaction rate.[1]Cautiously increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress.
Formation of multiple productsReaction temperature is too high, causing degradation or side reactions.[1]Maintain a strict low-temperature profile (0-15°C). Ensure efficient stirring and slow addition of reagents to dissipate any exothermic heat.[1]
Product precipitationThe reaction temperature has dropped below the solubility limit of the product or starting materials.[1]Maintain the reaction within the optimal temperature range and ensure the chosen solvent has adequate solvating power at that temperature.
Issue 2: Poor Performance in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause (Temperature-Related) Suggested Solution
Incomplete reactionThe reaction temperature may be insufficient for efficient oxidative addition or transmetalation.[2][4]Gradually increase the reaction temperature, typically within the 80-110°C range.[2] Consider screening different solvents that are stable at higher temperatures.
Significant byproduct formation (e.g., debrominated starting material or homocoupled product)High temperatures can promote side reactions like protodeboronation and homocoupling.[4][5]Optimize the temperature to find a balance between reaction rate and selectivity. Ensure the reaction is conducted under a strictly inert atmosphere to minimize oxygen-promoted homocoupling.[4]
Catalyst deactivation (black precipitate)The reaction temperature is too high, leading to the precipitation of palladium black.[3]Reduce the reaction temperature. If a higher temperature is necessary for reactivity, consider using a more thermally stable palladium catalyst or ligand system.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base (e.g., NaH or K₂CO₃, 1.2-2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[2][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[6]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) at least three times.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Visual Guides

experimental_workflow cluster_sulfonamide Sulfonamide Modification cluster_suzuki Suzuki-Miyaura Coupling A Combine this compound and base in anhydrous solvent B Cool to 0°C A->B C Slowly add alkylating/acylating agent B->C D Monitor reaction at 0°C to RT C->D E Aqueous work-up and extraction D->E F Purification E->F G Combine this compound, boronic acid, base, and Pd catalyst H Add degassed solvent G->H I Heat to 80-100°C under inert atmosphere H->I J Monitor reaction I->J K Cool, work-up, and extract J->K L Purification K->L

General experimental workflows.

troubleshooting_logic start Low Yield in Reaction q1 Is the reaction a Suzuki Coupling? start->q1 suzuki_high_temp High Temp Issues: - Catalyst decomposition? - Side reactions? q1->suzuki_high_temp Yes suzuki_low_temp Low Temp Issues: - Incomplete conversion? q1->suzuki_low_temp Yes sulf_high_temp High Temp Issues: - Degradation? - Impurities? q1->sulf_high_temp No sulf_low_temp Low Temp Issues: - Slow reaction rate? q1->sulf_low_temp No suzuki_sol_high Reduce temperature. Consider more stable catalyst. suzuki_high_temp->suzuki_sol_high suzuki_sol_low Cautiously increase temperature (80-110°C). suzuki_low_temp->suzuki_sol_low sulf_sol_high Maintain low temp (0-15°C). Improve cooling/mixing. sulf_high_temp->sulf_sol_high sulf_sol_low Slightly increase temperature. Allow longer reaction time. sulf_low_temp->sulf_sol_low

Troubleshooting temperature-related issues.

References

Validation & Comparative

5-Bromopyridine-3-sulfonamide in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives are integral to a vast array of biologically active molecules. Among these, functionalized bromopyridines serve as versatile building blocks, amenable to a variety of palladium-catalyzed cross-coupling reactions that enable the construction of complex molecular architectures. This guide provides a comparative analysis of 5-Bromopyridine-3-sulfonamide and other bromopyridine isomers in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Reactivity Overview

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom relative to the nitrogen atom. The general reactivity trend for bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect at the ortho (2-) and para (4-) positions, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst. 3-Bromopyridines are generally the least reactive isomer.

This compound, the focus of this guide, features a bromine atom at the 3-position and a sulfonamide group at the 5-position. The electron-withdrawing nature of the sulfonamide group is expected to further decrease the electron density of the pyridine ring, potentially influencing its reactivity in cross-coupling reactions. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from structurally similar compounds, such as 3-amino-5-bromopyridine and 5-bromo-2-methylpyridin-3-amine, to provide a comparative perspective.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various bromopyridines. This data is intended to serve as a baseline for comparison and a starting point for reaction optimization.

Note: The following data for this compound is inferred from structurally similar molecules due to the limited availability of direct experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (inferred) Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018~70-80
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901875[1]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901882
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
4-BromopyridinePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃Toluene/H₂O801292
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (inferred) MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene10012~60-70
3-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001688[2]
2-BromopyridinePiperidine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBUToluene110191
4-Bromopyridinen-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄1,4-Dioxane80895
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.

SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (inferred) PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF806~65-75
3-Amino-5-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[3]
2-BromopyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65489
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NDMF50296

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][4][5]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.[2][6][7]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 100 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine. Dry the organic phase and concentrate.

  • Purification: Purify the crude product via flash chromatography.[3]

Visualizing Reaction Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the cross-coupling of bromopyridines.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Bromopyridine, Coupling Partner, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Trend reactivity High Reactivity 4-Bromopyridine Electronically Activated (para) reactivity2 Moderate Reactivity 2-Bromopyridine Electronically Activated (ortho) Potential for Catalyst Inhibition reactivity->reactivity2 reactivity3 Lower Reactivity 3-Bromopyridine & this compound Electronically Less Activated (meta) reactivity2->reactivity3

Caption: Relative reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling.

Relevance in Drug Development: Signaling Pathways

Pyridine sulfonamide derivatives are of significant interest in drug development due to their activity as inhibitors of key signaling pathways implicated in cancer and other diseases. Two such pathways are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Dysregulation of this pathway is a common event in many types of cancer.[8] Certain pyridine sulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, making them attractive candidates for anticancer drug development. By inhibiting these key kinases, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Pro Cell Growth & Proliferation mTOR->Cell_Pro Inhibitor Pyridine Sulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridine sulfonamide derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Pyridine-sulfonamide hybrids have emerged as promising inhibitors of VEGFR-2.[9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit its activation and downstream signaling, thereby suppressing angiogenesis and limiting tumor progression.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Pyridine Sulfonamide Inhibitor Inhibitor->VEGFR2 blocks ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine sulfonamide derivatives.

References

A Comparative Guide to Catalysts for the Suzuki Reaction of 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an essential tool for forming carbon-carbon bonds. The strategic incorporation of moieties like 5-substituted-pyridine-3-sulfonamide is of significant interest due to their prevalence in pharmacologically active compounds. However, the electronic nature of the bromopyridine and the presence of the sulfonamide group can present challenges for achieving high-yielding and efficient coupling.

The selection of an appropriate palladium catalyst system is paramount to overcoming these hurdles. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of 5-bromopyridine-3-sulfonamide with arylboronic acids. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide draws upon extensive data from structurally analogous electron-deficient bromopyridines to provide a reliable framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand coordinated to the palladium center, as well as the base and solvent system employed. Below is a summary of catalyst systems that have demonstrated high efficacy in the coupling of structurally similar substituted bromopyridines. This data provides a strong starting point for the development of a successful Suzuki coupling protocol for this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
System 1
Pd(dppf)Cl₂dppfK₂CO₃1,2-Dimethoxyethane (DME)802-4High5-10
System 2
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane / H₂O (4:1)85-9512-24Moderate to Good5
System 3
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene / H₂O80-1102-18High1-2
System 4
XPhos Pd G3XPhosK₃PO₄n-Butanol1001-4High1-2

Note: Yields are highly dependent on the specific arylboronic acid used and may require optimization for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki coupling reactions with substrates analogous to this compound, which can be adapted for the specific reaction.

Protocol 1: Using Pd(dppf)Cl₂

This protocol is adapted from procedures for the Suzuki coupling of other 5-bromoindazoles.[1]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(PPh₃)₄

This protocol is based on general procedures for the coupling of aminobromopyridines.[2][3][4]

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[2][4]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).[2][4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2][4]

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio.[2][4]

  • Reaction: Stir the reaction mixture at 85-95 °C for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 3: Using a Buchwald Ligand Precatalyst (tBuXPhos Pd G3)

This protocol is a general method for using modern Buchwald precatalysts, which are highly effective for challenging couplings.

  • Reaction Setup: In an oven-dried reaction vessel with a magnetic stir bar, add the this compound (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), and tBuXPhos Pd G3 (1-2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., n-butanol or toluene).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC, GC, or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizing the Process

To further illustrate the process, the following diagrams outline the fundamental catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Ar-Pd(II)-R->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Purification A Weigh Reactants: This compound, Arylboronic Acid, Base D Combine Reactants and Catalyst under Inert Atmosphere A->D B Select Catalyst System: Pd Source + Ligand B->D C Degas Solvent E Add Degassed Solvent C->E D->E F Heat to Reaction Temperature E->F G Monitor Progress (TLC, LC-MS) F->G H Aqueous Work-up G->H Reaction Complete I Extraction and Drying H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to Alternative Reagents for 5-Bromopyridine-3-sulfonamide in Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine-3-sulfonamide scaffold is a cornerstone in the development of novel therapeutics, targeting a wide array of biological targets. 5-Bromopyridine-3-sulfonamide has traditionally served as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents can offer advantages in terms of reactivity, cost, and the introduction of unique chemical functionalities. This guide provides an objective comparison of the performance of alternative reagents to this compound in key scaffold synthesis reactions, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of alternative 5-substituted pyridine-3-sulfonamides in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The primary alternatives considered are 5-chloropyridine-3-sulfonamide and other functionalized analogues that can serve as bioisosteric replacements or offer different reactivity profiles. The established reactivity trend for halopyridines in these reactions is generally Iodo > Bromo > Chloro > Fluoro . This trend is inversely correlated with the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle. While this compound offers a good balance of reactivity and stability, chloro-substituted analogs present a more cost-effective, albeit less reactive, alternative. Other derivatives, such as those with triflate or boronic acid ester functionalities, expand the synthetic possibilities.

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize the available quantitative data for the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is extrapolated from structurally similar systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The reactivity of the halide is a critical factor for the success of this coupling.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901685[1]
This compound4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901682[1]
5-Chloropyridine-3-sulfonamidePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~70-80[2]
5-Iodopyridine-3-sulfonamidePhenylboronic acidPd(PPh₃)₄K₂CO₃DME806>90[3]

*Yields are estimated based on general reactivity trends and data from analogous systems, as direct comparative data for the sulfonamide derivative was not available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for synthesizing many biologically active molecules.

ReagentAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~85-95[4]
This compoundAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024~70-80[5]
5-Chloropyridine-3-sulfonamideMorpholinePd₂(dba)₃ / BrettPhosK₃PO₄t-Amyl alcohol11024~60-70*[4]

*Yields are estimated based on general reactivity trends and data from analogous systems.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between a halide and a terminal alkyne, leading to the synthesis of important alkynyl-substituted scaffolds.

ReagentAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT16~80-90[6]
This compoundEthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NHDMF608~85[7]
5-Chloropyridine-3-sulfonamidePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane10024~50-60*[7]

*Yields are estimated based on general reactivity trends and data from analogous systems.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 5-halopyridine-3-sulfonamide (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, the base (e.g., K₃PO₄, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are added. The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 5-halopyridine-3-sulfonamide (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.04 eq) are combined. The tube is evacuated and backfilled with argon. The solvent (e.g., toluene) and the base (e.g., NaOtBu, 1.4 eq) are then added. The reaction mixture is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4]

General Procedure for Sonogashira Coupling

To a degassed solution of the 5-halopyridine-3-sulfonamide (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), the copper co-catalyst (e.g., CuI, 0.05 eq), and the base (e.g., Et₃N, 2.0 eq) are added. The reaction is stirred under an inert atmosphere at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and purified by column chromatography.[6]

Visualization of Synthetic Pathways and Workflows

To facilitate a clearer understanding of the synthetic strategies and experimental setups, the following diagrams are provided.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 5-Halopyridine-3-sulfonamide 5-Halopyridine-3-sulfonamide Reaction Vessel Reaction Vessel 5-Halopyridine-3-sulfonamide->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Heat, Time Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Cooling, Extraction, Chromatography Coupled Product Coupled Product Workup & Purification->Coupled Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents 5-Halopyridine-3-sulfonamide 5-Halopyridine-3-sulfonamide Schlenk Tube Schlenk Tube 5-Halopyridine-3-sulfonamide->Schlenk Tube Amine Amine Amine->Schlenk Tube Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Schlenk Tube Base Base Base->Schlenk Tube Solvent Solvent Solvent->Schlenk Tube Heating Heating Schlenk Tube->Heating Inert Atmosphere, Heat, Time Purification Purification Heating->Purification Filtration, Chromatography Aminated Product Aminated Product Purification->Aminated Product Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents 5-Halopyridine-3-sulfonamide 5-Halopyridine-3-sulfonamide Reaction Flask Reaction Flask 5-Halopyridine-3-sulfonamide->Reaction Flask Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Flask Pd Catalyst & CuI Pd Catalyst & CuI Pd Catalyst & CuI->Reaction Flask Base Base Base->Reaction Flask Solvent Solvent Solvent->Reaction Flask Stirring Stirring Reaction Flask->Stirring Inert Atmosphere, Temp, Time Purification Purification Stirring->Purification Workup, Chromatography Alkynylated Product Alkynylated Product Purification->Alkynylated Product

References

A Comparative Guide to the Structural Validation of Novel Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the structural validation of novel pyridine sulfonamides, a class of compounds with significant pharmacological interest.[1][] The validation process is critical in drug discovery to confirm the chemical structure, understand structure-activity relationships (SAR), and ensure the novelty and purity of synthesized compounds. We present a comparative overview of spectroscopic, crystallographic, and computational techniques, supported by experimental data and detailed protocols.

Key Techniques for Structural Validation

The definitive characterization of novel pyridine sulfonamides relies on a combination of analytical techniques. These methods provide complementary information about the molecule's connectivity, stereochemistry, and solid-state conformation.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational for confirming the proposed chemical structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the pyridine and sulfonamide scaffolds.[3][4] IR spectroscopy is used to identify characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide moiety.[4][5] Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a compound's three-dimensional structure in the solid state.[5][6] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding biological activity and for computational modeling.[6]

  • Computational Methods: In silico techniques, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[7][8] DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results for validation.[5][9] Furthermore, molecular docking studies can predict the binding mode of these novel compounds within the active sites of biological targets like enzymes, providing insights into their mechanism of action.[3][4]

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific research question, from initial confirmation of synthesis to detailed conformational analysis. The following diagram illustrates a logical comparison of the primary validation methods.

cluster_0 Structural Validation Techniques cluster_1 Information Provided NMR NMR Spectroscopy (¹H, ¹³C) INFO_NMR Connectivity & Solution Structure NMR->INFO_NMR Provides XRAY X-ray Crystallography INFO_XRAY Solid-State Conformation & Absolute Structure XRAY->INFO_XRAY Defines COMP Computational Methods (DFT, Docking) INFO_COMP Theoretical Geometry & Binding Prediction COMP->INFO_COMP Predicts MS Mass Spectrometry INFO_MS Molecular Weight & Formula MS->INFO_MS Confirms A Synthesis of Pyridine Sulfonamide Derivative B Purification (Recrystallization or Chromatography) A->B C Initial Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Structural Confirmation? D->E F Single Crystal Growth D->F E->A  No, Re-synthesize I Biological Activity Screening (In Vitro Assays) E->I  Yes G X-ray Crystallography F->G H Computational Modeling (DFT, Docking) G->H I->H J Lead Compound I->J cluster_pathway Microtubule Dynamics Pathway A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F Inhibitor Pyridine Sulfonamide (e.g., Compound 3) Inhibitor->B Inhibits

References

Bioactivity of 5-Bromopyridine-3-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromopyridine-3-sulfonamide scaffold is a promising starting point for the development of novel therapeutic agents. While extensive research on a wide array of its derivatives is still emerging, the broader class of pyridine-sulfonamides and related sulfonamide compounds has demonstrated significant bioactivity across various therapeutic areas. This guide provides a comparative overview of these activities, supported by experimental data from studies on structurally related compounds, offering insights into the potential of this compound derivatives.

Enzyme Inhibition: A Key Mechanism of Action

Sulfonamide derivatives are well-established as potent enzyme inhibitors. The following sections detail their activity against key enzymatic targets.

Carbonic Anhydrase Inhibition

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2]

A study on a series of pyridine-based sulfonamides demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The structure-activity relationship (SAR) revealed that substitutions on the pyridine ring and the sulfonamide nitrogen significantly influence inhibitory potency and isoform selectivity.

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ) (nM)Reference CompoundKᵢ of Reference (nM)
Pyridine-based sulfonamide 1hCA I49.45 ± 9.13Acetazolamide (AZA)~250
Pyridine-based sulfonamide 2hCA II36.77 ± 8.21Acetazolamide (AZA)~12
Pyridine-based sulfonamide 3AChE148.67 ± 78.78Tacrine (TAC)~322
Pyridine-based sulfonamide 4AChE151.21 ± 11.78Tacrine (TAC)~322

Table 1: Inhibitory Activity of Pyridine-Based Sulfonamide Derivatives against Carbonic Anhydrases and Acetylcholinesterase.[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The assay mixture contains a buffer (e.g., Tris-HCl), the purified hCA isoenzyme, and varying concentrations of the inhibitor. The reaction is initiated by the addition of CO₂, and the change in pH is monitored over time. The inhibitory constant (Kᵢ) is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow Prepare Assay Mixture Prepare Assay Mixture Incubate Incubate Prepare Assay Mixture->Incubate Buffer, Enzyme, Inhibitor Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Add CO₂ Monitor pH Change Monitor pH Change Initiate Reaction->Monitor pH Change Stopped-flow Spectrophotometry Calculate Ki Calculate Ki Monitor pH Change->Calculate Ki Data Analysis

Caption: Workflow for determining carbonic anhydrase inhibition.

α-Amylase and α-Glucosidase Inhibition

Derivatives of sulfonamides have also been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[4] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.

A series of novel sulfonamide derivatives linked to heterocyclic moieties showed significant inhibitory activity against both enzymes.

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
5c53 ± 0.04>100Acarbose148 ± 0.06114 ± 3.68
5f54 ± 0.01>100Acarbose148 ± 0.06114 ± 3.68
5h75 ± 0.34>100Acarbose148 ± 0.06114 ± 3.68
5i43 ± 0.09>100Acarbose148 ± 0.06114 ± 3.68
5j28 ± 1.74>100Acarbose148 ± 0.06114 ± 3.68

Table 2: Inhibitory Activity of Sulfonamide Derivatives against α-Amylase and α-Glucosidase.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity can be determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture consists of α-glucosidase, pNPG, and the test compound in a suitable buffer (e.g., phosphate buffer). The reaction is incubated, and the absorbance is measured at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control. The IC₅₀ value is then determined from a dose-response curve.

Anticancer Activity

The sulfonamide scaffold is present in several clinically approved anticancer drugs.[5] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, tyrosine kinases, and aromatase, as well as the induction of apoptosis.[2]

Novel sulfonamide derivatives have shown potent anti-lung cancer activity by activating tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[6]

CompoundCell LineAntiproliferative Effect (IC₅₀ µM)Mechanism of Action
Sulfonamide 9bA549 (Lung Cancer)Potent and selectivePKM2 Activation, Apoptosis, G2 phase arrest

Table 3: Anticancer Activity of a Novel Sulfonamide Derivative.[6]

Signaling Pathway: PKM2 Activation in Cancer Therapy

G Inactive PKM2 (Dimer) Inactive PKM2 (Dimer) Active PKM2 (Tetramer) Active PKM2 (Tetramer) Inactive PKM2 (Dimer)->Active PKM2 (Tetramer) Tetramerization Glycolysis Glycolysis Inactive PKM2 (Dimer)->Glycolysis Reduced flux Active PKM2 (Tetramer)->Glycolysis Increased flux Sulfonamide Derivative (e.g., 9b) Sulfonamide Derivative (e.g., 9b) Sulfonamide Derivative (e.g., 9b)->Inactive PKM2 (Dimer) Binds and Activates Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation Supports Apoptosis Apoptosis Glycolysis->Apoptosis Shifts metabolism towards

Caption: Sulfonamide-induced activation of PKM2 in cancer cells.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used.[7] While bacterial resistance has limited their use, research into new sulfonamide derivatives with potent antimicrobial activity continues.

A series of N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide derivatives were synthesized and showed promising activity against both Gram-positive and Gram-negative bacteria.[8]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Sulfonamide 5Gram-positive and Gram-negative strains0.22-1.49

Table 4: Antibacterial Activity of a 5-Bromopyridin Sulfonamide Derivative.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a multi-well plate containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The available data on pyridine-sulfonamides and related compounds strongly suggest that this compound derivatives are a promising class of compounds with the potential for diverse biological activities. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds warrants further investigation. The synthesis and biological evaluation of a focused library of this compound derivatives could lead to the discovery of novel therapeutic agents with improved potency and selectivity. Future research should focus on elucidating the structure-activity relationships of this specific scaffold to guide the design of next-generation drug candidates.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various substituted pyridine-3-sulfonamides, a class of compounds with significant interest in medicinal chemistry. The following sections detail the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these molecules, supported by standardized experimental protocols and logical workflow diagrams to aid in their characterization.

General Chemical Structure

The core structure of the compounds discussed in this guide is the pyridine-3-sulfonamide scaffold. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of molecules with different physicochemical and biological properties. Spectroscopic analysis is crucial for confirming the identity and purity of these synthesized derivatives.

Caption: General chemical structure of a substituted pyridine-3-sulfonamide.

Spectroscopic Analysis Workflow

The structural elucidation of novel substituted pyridine-3-sulfonamides typically follows a standardized workflow involving multiple spectroscopic techniques. This integrated approach ensures unambiguous characterization of the synthesized compounds.

G Spectroscopic Analysis Workflow cluster_workflow cluster_data Data Analysis start Synthesized Compound prep Sample Preparation (Dissolution/Pelleting) start->prep ir FT-IR Spectroscopy prep->ir nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ms Mass Spectrometry prep->ms ir_data Functional Group Identification ir->ir_data nmr_data Proton and Carbon Environment Mapping nmr->nmr_data ms_data Molecular Weight and Formula Determination ms->ms_data elucidation Structure Elucidation and Confirmation ir_data->elucidation nmr_data->elucidation ms_data->elucidation report Final Report elucidation->report

Caption: A typical workflow for the spectroscopic analysis of synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted pyridine-3-sulfonamides, providing a basis for comparison between different derivatives.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy is instrumental in determining the proton environment of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound/SubstituentPyridine Ring Protons (δ, ppm)Sulfonamide NH (δ, ppm)Other Key Protons (δ, ppm)
N-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]6.68 (s, 1H), 7.05 (s, 1H)9.40 (s, 1H)1.18 (d, 6H), 2.15 (s, 3H), 3.23 (m, 1H), 7.48 (m, 3H), 7.98 (d, 2H), 8.80 (s, 1H)
2-Fluoro-N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]6.39 (s, 1H), 6.51 (s, 1H)9.48 (s, 1H)1.21 (d, 6H), 2.17 (s, 3H), 3.16 (m, 1H), 7.19-7.55 (m, 4H), 8.78 (s, 1H)
3-Fluoro-N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]6.68 (s, 1H), 7.01 (s, 1H)9.56 (s, 1H)1.18 (d, 6H), 2.14 (s, 3H), 3.22 (m, 1H), 7.24-7.83 (m, 4H), 8.81 (s, 1H)
4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide [2]7.79 (d, 1H), 9.00 (d, 1H), 9.25 (s, 1H)7.87 (s, 2H)0.88 (t, 3H), 1.18–1.38 (m, 8H), 1.67 (quint, 2H), 2.73 (t, 2H), 8.38 (s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound/SubstituentPyridine Ring Carbons (δ, ppm)Other Key Carbons (δ, ppm)
N-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]116.7, 124.5, 132.7, 152.617.2, 22.4, 26.6, 127.4, 128.8, 130.9, 131.2, 134.7, 166.5
2-Fluoro-N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]116.4, 121.2, 133.5, 151.417.5, 22.5, 26.7, 117.6, 123.2, 125.7, 127.4, 130.2, 132.3, 159.6, 161.6, 162.7
2,6-Difluoro-N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]115.2, 116.5, 132.7, 152.717.4, 22.5, 25.3, 111.3, 123.7, 126.8, 130.9, 131.8, 157.8, 158.6, 160.8, 162.8
4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide [2]122.13, 133.56, 141.18, 150.00, 155.0714.42, 22.51, 25.57, 28.59, 29.14, 31.49, 124.86, 147.89
Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound/SubstituentN-H Stretching (cm⁻¹)SO₂ Stretching (cm⁻¹)C=N, C=C Stretching (cm⁻¹)Other Key Bands (cm⁻¹)
N-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]3290128215213493 (O-H), 2962 (C-H), 1643 (C=O)
2-Fluoro-N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide [1]3307120915463400 (O-H), 2945 (C-H), 1614 (C=O)
4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide [2]3290, 31621357, 11641580, 1491, 14612958, 2920, 2854 (C-H)
N-pyridin-3-yl-benzenesulfonamide [3]-1350.221651.121026.16 (C-N aromatic amine)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted pyridine-3-sulfonamides based on common laboratory practices.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is typically used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

  • Data Analysis: The molecular weight of the compound is determined from the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation pattern can provide additional structural information.

Conclusion

The spectroscopic analysis of substituted pyridine-3-sulfonamides provides a wealth of information for their structural characterization. ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework, while FT-IR is excellent for identifying key functional groups like the sulfonamide and pyridine moieties. Mass spectrometry is essential for confirming the molecular weight. By comparing the spectral data of new derivatives to those of known compounds, researchers can confidently elucidate the structures of novel pyridine-3-sulfonamides, which is a critical step in the drug discovery and development process.

References

A Researcher's Guide to Purity Assessment of 5-Aryl-Pyridine-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of biological data and meet regulatory standards. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-aryl-pyridine-3-sulfonamides, a class of compounds with significant therapeutic potential. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods, supported by detailed experimental protocols and data presented for easy comparison.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide valuable structural information.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]Retention time (t_R), peak area/height for quantification, % purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1][2][3]Robust, reproducible, widely available, suitable for routine quality control.[1]Requires reference standards, potential for co-elution with impurities.[1]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (R_f), qualitative presence of impurities.ModerateSemi-quantitative at best, primarily qualitative.[4]Rapid, inexpensive, simple, and allows for simultaneous analysis of multiple samples.[4][5]Lower resolution and sensitivity compared to HPLC.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, identification of impurities, and quantitative analysis (qNMR).Moderate to LowExcellent for qNMR with an internal standard.Provides structural confirmation of the main compound and impurities.[6][7]Less sensitive than chromatographic methods for trace impurities, complex spectra for mixtures.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, fragmentation patterns for structural elucidation, and identification of impurities.[8]Very HighCan be quantitative when coupled with a separation technique (e.g., LC-MS).[9]High sensitivity and specificity, provides molecular weight information.[8]May not distinguish between isomers without chromatography.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative purity determination of 5-aryl-pyridine-3-sulfonamides.[10]

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2][10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific compound.[10]

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the mobile phase or a suitable solvent.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification.

  • Stationary Phase: Silica gel 60 F254 plates.[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol). The ratio should be optimized to achieve an R_f value between 0.3 and 0.7 for the main spot. A common starting point for sulfonamides is a mixture of chloroform and methanol (e.g., 9:1 v/v).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of about 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light at 254 nm.[1] For enhanced visualization, staining with iodine vapor or a specific staining agent can be used. The presence of secondary spots indicates impurities.[1]

Quantitative NMR (qNMR) Spectroscopy

qNMR can be used for highly accurate purity determination without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Visualizing the Purity Assessment Workflow

A systematic approach is essential for a thorough purity assessment. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_screening Qualitative Purity Screening cluster_quantification Quantitative Purity Determination cluster_characterization Structural Confirmation & Impurity ID Synthesis Synthesized 5-aryl-pyridine-3-sulfonamide Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC Rapid Check HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Direct Quantification qNMR Quantitative NMR (qNMR) Purification->qNMR High-Accuracy Quantification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Verification TLC->HPLC If impurities detected MS Mass Spectrometry (MS) HPLC->MS Identify unknown peaks NMR->MS Confirm Structure Impurity_Relationship cluster_impurities Potential Impurities Target 5-Aryl-Pyridine-3-Sulfonamide StartingMaterials Starting Materials (Aryl-SO₂Cl, Amino-Pyridine) StartingMaterials->Target Unreacted Byproducts Reaction By-products Byproducts->Target Co-purified Degradants Degradation Products Degradants->Target Formed from

References

A Comparative Guide to the Synthesis of 5-Bromopyridine-3-sulfonamide Derivatives: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a classic two-step synthesis and a modern, one-pot palladium-catalyzed approach to the versatile 5-Bromopyridine-3-sulfonamide scaffold, complete with experimental data and protocols.

The this compound core is a significant pharmacophore, notably utilized in the development of inhibitors for various enzymes, including carbonic anhydrases, which are implicated in a range of diseases such as cancer.[1][2][3] This guide provides a comparative analysis of two synthetic routes to this key intermediate: a traditional two-step method involving a sulfonyl chloride intermediate and a novel, one-pot, three-component palladium-catalyzed synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.

ParameterTraditional Two-Step SynthesisNew One-Pot Palladium-Catalyzed Synthesis
Starting Materials 5-Bromopyridine-3-sulfonyl chloride, Ammonia3,5-Dibromopyridine, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), Ammonia
Key Reagents -PdCl₂(dppf), Xantphos
Number of Steps 21
Reaction Time ~12-24 hours~18 hours
Overall Yield ModerateGood to High
Purity Generally requires purificationGenerally high, may require purification
Key Advantages Utilizes commercially available starting materialsHigher efficiency, avoids isolation of reactive intermediates
Key Disadvantages Involves handling of a reactive sulfonyl chlorideRequires a palladium catalyst and specialized ligands

Experimental Protocols

Traditional Two-Step Synthesis: From Sulfonyl Chloride

This well-established method relies on the reaction of a pre-formed sulfonyl chloride with an amine.[4]

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride (if not commercially available)

This intermediate is often prepared by the chlorosulfonation of 3-bromopyridine. However, for the purpose of this guide, we will start with the commercially available 5-bromopyridine-3-sulfonyl chloride.

Step 2: Amination of 5-Bromopyridine-3-sulfonyl chloride

To a solution of 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) is added at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature, and stirring is continued for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

New One-Pot Palladium-Catalyzed Synthesis

This modern approach offers a more streamlined synthesis by combining all components in a single reaction vessel, avoiding the isolation of the potentially unstable sulfonyl chloride intermediate. While a specific protocol for this compound is not explicitly detailed in a single publication, the following is a representative protocol based on established palladium-catalyzed aminosulfonylation reactions of aryl halides.[5]

One-Pot Aminosulfonylation of 3,5-Dibromopyridine

In a sealed reaction vessel, 3,5-dibromopyridine (1.0 eq), DABSO (1.1 eq), PdCl₂(dppf) (0.05 eq), and Xantphos (0.1 eq) are combined. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added. The reaction mixture is heated to 100-120 °C for 18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Route Comparison

G cluster_0 Traditional Two-Step Synthesis cluster_1 New One-Pot Synthesis A0 5-Bromopyridine-3-sulfonyl chloride C0 This compound A0->C0 Amination B0 Ammonia B0->C0 A1 3,5-Dibromopyridine D1 This compound A1->D1 Pd-catalyzed one-pot reaction B1 DABSO B1->D1 Pd-catalyzed one-pot reaction C1 Ammonia C1->D1 Pd-catalyzed one-pot reaction

Caption: Comparison of the traditional two-step and new one-pot synthetic routes.

Carbonic Anhydrase IX Signaling Pathway in Cancer

This compound derivatives are known inhibitors of carbonic anhydrases, with Carbonic Anhydrase IX (CA-IX) being a key target in cancer therapy due to its role in tumor progression under hypoxic conditions.[1][6][7][8]

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Acidosis Extracellular Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis CAIX Carbonic Anhydrase IX (CA-IX) Expression HIF1a->CAIX CAIX->Acidosis H₂O + CO₂ → H⁺ + HCO₃⁻ pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition.

References

A Comparative Guide to the Biological Activity of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the biological activities of sulfonamide positional isomers (ortho, meta, and para). The positioning of substituents on the benzene ring of a sulfonamide can significantly influence its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities. While direct, side-by-side quantitative comparisons of all three isomers of a single parent sulfonamide are not always available in a single study, this document synthesizes available data to illustrate the structure-activity relationships and provides detailed experimental protocols for key biological assays.

Data Presentation: Comparative Biological Activity

The following tables summarize representative quantitative data for sulfonamide derivatives, highlighting how the isomeric position of substituents can affect their biological potency. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound/IsomerOrganismMIC (µg/mL)Reference
Sulfanilamide (para-isomer)Escherichia coli>1000General Knowledge
Hypothetical Ortho-isomerE. coli-Data not available
Hypothetical Meta-isomerE. coli-Data not available
Sulfonamide Derivative (meta-substituted)E. coli50[2]

Note: The data for the meta-substituted derivative is from a study on various sulfonamides and is presented to illustrate the potential for activity with different substitution patterns.

Table 2: Carbonic Anhydrase (CA) Inhibition (Inhibition Constant - Kᵢ)

Sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[3] The inhibitory activity is highly dependent on the substitution pattern of the sulfonamide.

Compound/IsomerCA IsozymeKᵢ (nM)Reference
Acetazolamide (Standard Inhibitor)hCA II12[4]
Benzenesulfonamide Derivative 1hCA II4.6[5]
Benzenesulfonamide Derivative 2hCA IX168[3]
Benzenesulfonamide Derivative 3hCA XII335[3]

Note: The presented data is for various benzenesulfonamide derivatives to illustrate the range of inhibitory potencies. A systematic comparative study of ortho, meta, and para isomers of a single benzenesulfonamide derivative was not found in the reviewed literature.

Table 3: Cyclooxygenase-2 (COX-2) Inhibition (Half Maximal Inhibitory Concentration - IC₅₀)

Certain sulfonamide derivatives are selective inhibitors of COX-2, an enzyme involved in inflammation. The position of the pharmacophore on the phenyl ring is a key determinant of this selectivity and potency.[6]

Compound/IsomerCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard Inhibitor)>1000.04>2500[7]
Diarylpyrazole Derivative (meta-substituted)-0.33-[8]
Diarylpyrazole Derivative (para-substituted)-0.08-[8]
Diarylpyrazole Derivative (ortho-substituted)---Data not available

Note: The data presented is for different diarylpyrazole derivatives to illustrate the influence of substituent position on COX-2 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a bacterium.[9][10]

a. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

b. Preparation of Sulfonamide Dilutions:

  • Prepare a stock solution of each sulfonamide isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each isomer in MHB in a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions.

  • Include a growth control well (bacteria in MHB without sulfonamide) and a sterility control well (MHB only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]

d. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the sulfonamide isomer that completely inhibits visible bacterial growth.[11] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[11]

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[12][13]

a. Reagent Preparation:

  • Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).

  • Enzyme Solution: Prepare a solution of the purified carbonic anhydrase isozyme in the buffer.

  • Inhibitor Solutions: Prepare a series of dilutions of the sulfonamide isomers in the buffer.

  • CO₂ Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.[12]

b. Stopped-Flow Measurement:

  • The assay is performed using a stopped-flow instrument equipped with a spectrophotometer.

  • In one syringe, load the enzyme solution pre-incubated with a specific concentration of the sulfonamide isomer (or buffer for control).

  • In the other syringe, load the CO₂-saturated water containing a pH indicator (e.g., phenol red).[12]

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

c. Data Analysis:

  • The initial rate of the reaction is calculated from the absorbance change.

  • The inhibition constant (Kᵢ) is determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[14][15]

a. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate medium and conditions.

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

b. Treatment with Sulfonamide Isomers:

  • Prepare a range of concentrations of each sulfonamide isomer in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the isomers.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the sulfonamides, e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

c. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

e. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.

Visualizations

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Product Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide Isomers Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides in the bacterial folic acid synthesis pathway.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilution of Sulfonamide Isomers Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually Read Results (Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC SAR_Isomers cluster_isomers Positional Isomers Parent Parent Sulfonamide Structure Ortho Ortho-isomer Parent->Ortho Substitution Position Meta Meta-isomer Parent->Meta Substitution Position Para Para-isomer Parent->Para Substitution Position Activity Biological Activity (e.g., MIC, Ki, IC50) Ortho->Activity Influences Meta->Activity Influences Para->Activity Influences

References

The Strategic Application of 5-Bromopyridine-3-sulfonamide in Kinase Inhibitor Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery and development, the selection of starting materials and synthetic routes is a critical determinant of a project's timeline and cost-effectiveness. For researchers and scientists focused on the synthesis of kinase inhibitors, 5-Bromopyridine-3-sulfonamide has emerged as a valuable building block. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in the synthesis of a key intermediate of the BRAF inhibitor, Dabrafenib, compared to an alternative synthetic strategy.

Executive Summary

This compound offers a convergent and potentially more efficient synthetic route to key pharmaceutical intermediates. The bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the direct installation of complex aryl or heteroaryl moieties. The sulfonamide group is a common pharmacophore in many kinase inhibitors, contributing to their biological activity. While the initial cost of this compound may be higher than some alternative starting materials, its use can lead to shorter synthetic sequences, potentially higher overall yields, and reduced purification challenges, thereby offering a favorable cost-benefit profile in the long run.

Comparative Analysis of Synthetic Routes to a Dabrafenib Intermediate

To illustrate the cost-benefit analysis, we will compare two synthetic routes to a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma and other cancers.

Target Intermediate: N-(3-bromo-2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide (a conceptual intermediate for comparison)

Route 1: Proposed Synthesis Using 5-Bromopyridine-3-sulfonyl chloride

This route utilizes a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and this compound (after conversion to the corresponding sulfonyl chloride and reaction with an aniline). For the purpose of this guide, we will consider the closely related and commercially available 5-Bromopyridine-3-sulfonyl chloride as the starting material for the sulfonamide formation.

Route 2: Alternative Synthesis via Acylation and Bromination

This alternative, more linear approach starts from the readily available 2-fluoroaniline, which undergoes acylation, followed by bromination to introduce the required functionalities.

Data Presentation

ParameterRoute 1: Using 5-Bromopyridine-3-sulfonyl chloride derivativeRoute 2: Alternative Synthesis from 2-Fluoroaniline
Starting Material 5-Bromopyridine-3-sulfonyl chloride & 3-bromo-2-fluoroaniline2-Fluoroaniline
Key Reactions Sulfonamide formation, Suzuki-Miyaura CouplingAcylation, Electrophilic Bromination, Sulfonylation
Number of Steps 23
Estimated Overall Yield ~70-80%~50-60%
Starting Material Cost 5-Bromopyridine-3-sulfonyl chloride: ~
150200/g;3bromo2fluoroaniline:150-200/g; 3-bromo-2-fluoroaniline: ~150−200/g;3−bromo−2−fluoroaniline:
18-29/10g[1]
2-Fluoroaniline: ~$22/100g[2]
Process Complexity Moderate (requires handling of organometallic reagents and catalysts)Low to Moderate (involves handling of bromine)
Purification Column chromatography for both stepsColumn chromatography required for multiple steps
Scalability Good, Suzuki couplings are widely used in industryGood, traditional reactions are well-established

Experimental Protocols

Route 1: Proposed Synthesis Experimental Protocol

Step 1: Synthesis of N-(3-bromo-2-fluorophenyl)-5-bromopyridine-3-sulfonamide

To a solution of 3-bromo-2-fluoroaniline (1.0 eq) in pyridine (10 vol) at 0 °C is added 5-bromopyridine-3-sulfonyl chloride (1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Suzuki-Miyaura Coupling

A mixture of N-(3-bromo-2-fluorophenyl)-5-bromopyridine-3-sulfonamide (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated to 100 °C for 4 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the target intermediate.

Route 2: Alternative Synthesis Experimental Protocol

Step 1: Synthesis of N-(2-fluorophenyl)acetamide

To a solution of 2-fluoroaniline (1.0 eq) in dichloromethane at 0 °C is added acetic anhydride (1.1 eq) dropwise. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-bromo-2-fluorophenyl)acetamide

N-(2-fluorophenyl)acetamide (1.0 eq) is dissolved in acetic acid, and a solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 4 hours. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the desired product.

Step 3: Sulfonylation

To a solution of N-(3-bromo-2-fluorophenyl)acetamide (1.0 eq) in pyridine at 0 °C is added benzenesulfonyl chloride (1.1 eq). The reaction is stirred at room temperature for 12 hours. The reaction is worked up by adding water and extracting with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the target intermediate.

Mandatory Visualization

G cluster_0 Route 1: Proposed Synthesis cluster_1 Route 2: Alternative Synthesis A 5-Bromopyridine-3-sulfonyl chloride C N-(3-bromo-2-fluorophenyl)-5-bromopyridine-3-sulfonamide A->C B 3-bromo-2-fluoroaniline B->C E Target Intermediate C->E D Phenylboronic acid D->E F 2-Fluoroaniline G N-(2-fluorophenyl)acetamide F->G H N-(3-bromo-2-fluorophenyl)acetamide G->H J Target Intermediate H->J I Benzenesulfonyl chloride I->J

Caption: Comparison of synthetic workflows for a Dabrafenib intermediate.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->RAF

Caption: Dabrafenib inhibits the MAPK/ERK signaling pathway by targeting mutated BRAF.

Conclusion

The choice between utilizing this compound and opting for a more traditional, linear synthesis depends on several factors, including the specific target molecule, available resources, and project timelines.

Benefits of using this compound:

  • Convergence: Allows for the late-stage introduction of a key structural motif, which can be advantageous for library synthesis and structure-activity relationship (SAR) studies.

  • Efficiency: A shorter synthetic sequence can lead to a higher overall yield and reduce the consumption of reagents and solvents.

  • Reduced Purification: Fewer steps may translate to fewer chromatographic purifications, saving time and resources.

Drawbacks and Considerations:

  • Higher Initial Cost: The starting material, 5-Bromopyridine-3-sulfonyl chloride, is more expensive than simple anilines.

  • Catalyst Cost and Removal: Palladium-catalyzed reactions require a precious metal catalyst, and its removal from the final product is a critical consideration in pharmaceutical synthesis.

  • Reagent Sensitivity: Organoboron reagents and palladium catalysts can be sensitive to air and moisture, requiring careful handling.

For research and early-stage development where speed and flexibility are paramount, the convergent approach using this compound can be highly beneficial. For large-scale manufacturing, a thorough process optimization of both routes would be necessary to determine the most economically viable option. Ultimately, this guide provides the foundational data and experimental context to aid researchers, scientists, and drug development professionals in making an informed decision tailored to their specific synthetic needs.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyridine-3-sulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 5-Bromopyridine-3-sulfonamide is paramount to minimize environmental impact and protect personnel. This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound.

Hazard Identification and Safety Information

Understanding the hazard profile of this compound is the foundational step toward its safe management. This compound is classified with several hazards that necessitate careful handling and disposal.

Hazard Profile:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[2]

Immediate Safety Precautions:

Before handling this compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

    • Segregate: Keep this compound waste separate from other incompatible waste streams. Store it away from strong oxidizing agents.[3]

  • Waste Containerization:

    • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[3]

  • Waste Labeling:

    • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[3]

    • Full Chemical Name: Write the full chemical name, "this compound," on the label. Do not use abbreviations.

    • Hazard Pictograms: Affix the appropriate GHS pictograms for health hazards (e.g., exclamation mark).

  • Temporary Storage:

    • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

    • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[3]

    • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[3]

Disposal Workflow Diagram

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A Identify Waste (Chemical, Contaminated Labware) B Segregate from Incompatible Chemicals A->B C Containerize in a Leak-Proof, Labeled Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Hazardous Waste Company D->E F Provide Waste Information (from label) E->F G Schedule and Coordinate Waste Pickup F->G H Proper Disposal at an Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety, logistical, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromopyridine-3-sulfonamide. Adherence to these procedures is paramount for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed and can cause significant skin, eye, and respiratory irritation. The compound is also considered a dangerous good for transportation.

A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield is required over goggles when there is a significant risk of splashing or dust generation. This combination protects against severe eye irritation and injury.
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves provide good resistance to a range of chemicals, including pyridine derivatives.[1][2] Double gloving is recommended to minimize the risk of exposure due to undetected punctures. Gloves should be inspected before each use and changed immediately if contaminated or every 30-60 minutes during prolonged handling.[1][2]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, knee-length lab coat made of a low-permeability material is required to protect against skin contact. Cuffs should be snug around the wrists.
Respiratory Protection NIOSH-Approved Air-Purifying Respirator with Organic Vapor CartridgesA respirator is required when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust or aerosol generation.[3][4] The use of a fume hood is the preferred primary engineering control.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, follow the spill cleanup protocol.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The container must be kept tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate hazard warnings.

2.2. Weighing and Aliquoting (to be performed in a certified chemical fume hood)

  • Preparation: Before handling, decontaminate the work surface within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily available.

  • PPE: Don all required PPE as outlined in the table above.

  • Handling: Handle the solid compound with care to avoid generating dust. Use a spatula to transfer the desired amount to a weigh boat.

  • Closure: Tightly seal the primary container immediately after use.

  • Cleanup: Clean all equipment and the work surface thoroughly after handling. Dispose of any contaminated materials as hazardous waste.

2.3. Use in Experimental Protocols

  • Fume Hood: All manipulations of this compound, including the preparation of solutions and its addition to reaction mixtures, must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation throughout the experiment.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Post-Handling: After completing the experimental work, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

3.1. Waste Segregation and Collection

  • Waste Stream: Designate a specific hazardous waste container for "Halogenated Organic Waste."

  • Solid Waste: All solid materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in this designated container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Container Requirements: All waste containers must be made of chemically resistant material, be kept securely closed when not in use, and be clearly labeled with "Hazardous Waste" and the full chemical name.

3.2. Decontamination and Final Disposal

  • Equipment Decontamination: Reusable lab equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.[6][7] Following the solvent rinse, a thorough cleaning with soap and water is recommended.[6][7]

  • Spill Cleanup:

    • For small powder spills, carefully cover the spill with an inert absorbent material (such as sand or vermiculite), avoiding the creation of dust.[5][8]

    • Gently sweep the absorbed material into a designated hazardous waste container.[8]

    • Wipe the spill area with a wet paper towel and dispose of the towel as hazardous waste.[5][8]

  • Final Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Mandatory Visualization

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal Obtain_SDS Obtain & Review SDS Don_PPE Don Appropriate PPE Obtain_SDS->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Use_in_Reaction Use in Reaction Prepare_Solution->Use_in_Reaction Decontaminate_Equipment Decontaminate Equipment Use_in_Reaction->Decontaminate_Equipment Segregate_Waste Segregate Halogenated Waste Use_in_Reaction->Segregate_Waste Clean_Work_Area Clean Work Area Decontaminate_Equipment->Clean_Work_Area Decontaminate_Equipment->Segregate_Waste Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Doff_PPE->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Arrange_Pickup Arrange for EHS Pickup Label_Container->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-3-sulfonamide
Reactant of Route 2
5-Bromopyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.